molecular formula C7H12O2 B073780 2,2-Dimethyltetrahydropyran-4-one CAS No. 1194-16-7

2,2-Dimethyltetrahydropyran-4-one

Cat. No.: B073780
CAS No.: 1194-16-7
M. Wt: 128.17 g/mol
InChI Key: BWMNOXJVRHGUQM-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydropyran-4-one is a high-value, cyclic ketone building block of significant interest in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring a rigid tetrahydropyran ring with a strategically positioned ketone group and two adjacent methyl groups, confers unique steric and electronic properties. This compound serves as a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. Its primary research value lies in its application as a key intermediate for constructing chiral molecules, where the ring system can act as a scaffold or a conformational constraint. Researchers utilize it in a variety of transformations, including nucleophilic additions to the carbonyl, reduction to alcohols, and Grignard reactions, to introduce the functionalized tetrahydropyran motif. The geminal dimethyl group adjacent to the oxygen enhances the ring's stability and influences the stereochemical outcome of subsequent reactions, making it a valuable tool for studying stereoselective synthesis. Furthermore, this scaffold is frequently explored in the design and synthesis of compound libraries for biological screening, targeting a range of therapeutic areas. The compound is provided with high purity to ensure reproducibility and reliability in advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMNOXJVRHGUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365056
Record name 2,2-Dimethyltetrahydropyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-16-7
Record name 2,2-Dimethyltetrahydropyran-4-one
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Record name 2,2-dimethyltetrahydropyran-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic data, and provides insights into its synthesis and handling, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 1194-16-7, is a colorless to light yellow liquid.[1] It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] The tetrahydropyran ring is a common motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[4]

General Information
IdentifierValueReference
IUPAC Name2,2-dimethyloxan-4-one[5][6]
CAS Number1194-16-7[5][7][8]
Molecular FormulaC7H12O2[6][7][8]
Molecular Weight128.17 g/mol [5][8]
Canonical SMILESCC1(C)CC(=O)CCO1[3]
InChIKeyBWMNOXJVRHGUQM-UHFFFAOYSA-N[3][7]
Physicochemical Data
PropertyValueConditionsReference
Density0.964 g/cm³25 °C[1][7]
Boiling Point60-64 °C8 mmHg[1][3][7]
168-175 °CAtmospheric Pressure[2]
Flash Point60-64 °C8 mmHg[1][7]
Refractive Index1.429[7]
Water SolubilitySlightly soluble[2][3][7]
Vapor Pressure0.995 mmHg25 °C[7]
XLogP30.2[5][7]
Polar Surface Area26.3 Ų[5][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
Infrared (IR)1730 cm⁻¹ (C=O)[9]
¹H NMR (CDCl₃)δ values: 1.25 (s, 3H), 1.50 (s, 3H), 1.8-2.5 (m, 4H), 3.75-4.25 (m, 2H) (Note: Spectrum of a derivative)[9]
Mass Spectrometry (MS)m/e = 585 (M + 1) (Note: Value for a derivative)[2][9]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been documented. A common method involves the cyclization of an appropriate precursor.

Synthesis from Dimethyl(vinyl)ethynylmethanol

One documented procedure involves the reaction of dimethyl(vinyl)ethynylmethanol.[1][9]

Experimental Protocol:

  • To a solution containing an aqueous medium and sulfuric acid (5%), slowly add diethyl vinyl ethynylmethanol (230 g).

  • Maintain the reaction under vigorous stirring for 1 hour, then slowly elevate the temperature to 85 °C.

  • Add sulfate (18 g) in batches over 4 hours at 85 °C.

  • Upon reaction completion, separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.

  • Combine the organic layer and the ether extracts. Wash sequentially with potassium carbonate solution and water, then dry with magnesium sulfate.

  • Remove the ether by evaporation.

  • Subject the residue to vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[1]

A visual representation of this experimental workflow is provided below.

G start Start: Dimethyl(vinyl)ethynylmethanol step1 Add to H2SO4 solution (Vigorous stirring, 1h) start->step1 step2 Heat to 85°C Add sulfate (in batches, 4h) step1->step2 step3 Phase Separation step2->step3 step4a Organic Layer step3->step4a step4b Aqueous Layer step3->step4b step6 Combine Organic Phases step4a->step6 step5 Neutralize with K2CO3 Extract with Ether (2x) step4b->step5 step5->step6 step7 Wash with K2CO3 solution and Water step6->step7 step8 Dry with MgSO4 step7->step8 step9 Evaporate Ether step8->step9 step10 Vacuum Distillation (168-175°C) step9->step10 end End: this compound step10->end G start 2,3-Dihydro-2,2-dimethylpyran-4-one product This compound start->product Hydrogenation reagents H2, 10% Pd/C, Ethanol reagents->product G start This compound (Building Block) reaction1 Nucleophilic Addition start->reaction1 reaction2 Reduction start->reaction2 reaction3 Wittig Reaction start->reaction3 reaction4 Darzens Condensation start->reaction4 product1 Tertiary Alcohols reaction1->product1 product2 2,2-Dimethyltetrahydropyran-4-ol reaction2->product2 product3 Exocyclic Alkenes reaction3->product3 product4 Spiro-epoxides reaction4->product4 end Diverse Pharmaceutical Scaffolds & Complex Molecules product1->end product2->end product3->end product4->end

References

An In-depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one (CAS: 1194-16-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its role as a versatile building block in the development of bioactive molecules, offering insights for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or semi-solid at room temperature. It is characterized by a six-membered tetrahydropyran ring containing an oxygen atom and a ketone functional group at the 4-position, with two methyl groups at the 2-position. This structure imparts specific reactivity and solubility characteristics, making it a valuable intermediate in various chemical transformations. The compound is slightly soluble in water but soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1194-16-7
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Physical Form Colorless or White to Yellow-brown Sticky Oil to Semi-Solid to Solid
Boiling Point 60-64 °C at 8 mmHg
Density 0.964 g/cm³ (at 25 °C)
Refractive Index 1.429
Vapor Pressure 0.995 mmHg at 25°C
Storage Temperature Refrigerator

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 2: Key IR Absorption Data

Wavenumber (cm⁻¹)Functional GroupReference(s)
1730C=O (Ketone)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for a derivative and should be used as an estimation.

  • ¹H NMR (CDCl₃, δ values):

    • 1.25 (s, 3H) and 1.50 (s, 3H) - Attributable to the two methyl groups at the 2-position.

    • 1.8-2.5 (m, 4H) - Likely corresponding to the methylene protons at the 3 and 5 positions.

    • 3.75-4.25 (m, 2H) - Corresponding to the methylene protons at the 6-position, adjacent to the oxygen atom.

A complete and verified ¹H and ¹³C NMR analysis is recommended for unambiguous identification.

Mass Spectrometry (MS)

The exact mass of this compound is 128.0837 g/mol . The fragmentation pattern in mass spectrometry would be expected to show characteristic losses. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this specific structure. Expected fragments would arise from the cleavage of the tetrahydropyran ring.

Synthesis Protocols

Several synthetic routes for this compound have been reported, offering flexibility in starting materials and reaction conditions.

Synthesis from Dimethyl(vinyl)ethynylmethanol

This procedure involves the hydration and cyclization of dimethyl(vinyl)ethynylmethanol.

Experimental Protocol:

  • To a solution containing an aqueous sulfuric acid solution (5%), slowly add dimethyl(vinyl)ethynylmethanol.

  • Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85 °C.

  • Add additional sulfate in batches over 4 hours at 85 °C.

  • Upon completion, separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.

  • Combine the organic layer and the ether extracts, wash sequentially with potassium carbonate solution and water, and then dry with magnesium sulfate.

  • Remove the ether by evaporation.

  • Purify the residue by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.

Synthesis via Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one

This method involves the catalytic hydrogenation of the corresponding unsaturated precursor.

Experimental Protocol:

  • A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one, 10% palladium-on-charcoal catalyst, and ethanol is stirred under a hydrogen atmosphere for 6 hours.

  • The mixture is then filtered to remove the catalyst.

  • The filtrate is evaporated to yield this compound as a liquid.

Synthesis_Workflows cluster_0 Synthesis from Dimethyl(vinyl)ethynylmethanol cluster_1 Synthesis via Hydrogenation start1 Dimethyl(vinyl)ethynylmethanol step1_1 Hydration & Cyclization (Aqueous H₂SO₄, 85°C) start1->step1_1 product This compound step1_1->product start2 2,3-Dihydro-2,2-dimethylpyran-4-one step2_1 Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) start2->step2_1 step2_1->product

Caption: Synthesis Workflows for this compound.

Applications in Drug Development

The tetrahydropyran-4-one scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties. The incorporation of this motif can enhance aqueous solubility and metabolic stability of drug candidates. While specific applications of this compound are not extensively detailed in publicly available literature, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Its structural similarity to other tetrahydropyran-4-one derivatives suggests its potential use in the development of:

  • Anticancer Agents: Derivatives of the tetrahydropyran-4-one core have shown cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: The scaffold is present in molecules with activity against bacterial and fungal pathogens.

  • Antiviral Compounds: Some tetrahydropyran-containing molecules have demonstrated anti-influenza virus activity.

The reactivity of the ketone group allows for a wide range of chemical modifications, enabling the generation of diverse molecular architectures for screening in drug discovery programs. For instance, it can be a precursor for the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry.

The general workflow for utilizing this compound in drug discovery is outlined below.

Drug_Discovery_Workflow start This compound step1 Chemical Modification (e.g., Grignard reaction, Wittig reaction, etc.) start->step1 step2 Generation of Diverse Library of Derivatives step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 Identified 'Hits' step6 Preclinical Development step5->step6

Caption: General Drug Discovery Workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.

Table 3: GHS Hazard Statements

Hazard CodeStatement
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

Conclusion

This compound is a valuable heterocyclic intermediate with established synthetic routes and well-defined physicochemical properties. Its utility as a scaffold in medicinal chemistry, although not yet fully exemplified in late-stage clinical candidates, presents significant opportunities for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to leverage the synthetic potential of this versatile building block. Further research into its applications and the full characterization of its spectroscopic properties will undoubtedly expand its role in the advancement of organic and medicinal chemistry.

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyltetrahydropyran-4-one, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Introduction

This compound (CAS No. 1194-16-7) is a heterocyclic compound belonging to the tetrahydropyran class.[1] Its structural scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of more complex, biologically active molecules.[2][3] This compound is recognized as an important raw material and intermediate for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[4][5][6] Its utility stems from the reactive ketone functional group and the stable tetrahydropyran ring system.

Chemical Structure and Identifiers

  • IUPAC Name: 2,2-dimethyloxan-4-one[7]

  • Molecular Formula: C₇H₁₂O₂[1][5]

  • Molecular Weight: 128.17 g/mol [1][7]

  • CAS Number: 1194-16-7[1][7]

  • SMILES: CC1(C)CC(=O)CCO1[6]

  • InChI Key: BWMNOXJVRHGUQM-UHFFFAOYSA-N[5][6]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[5]
Boiling Point 60-64°C at 8 mmHg[5][6]
168-175°C (at atmospheric pressure)[5][8]
Density 0.964 g/cm³ (at 25°C)[5]
Solubility Slightly soluble in water[5][6]
Storage Temperature 2-8°C[5]

Experimental Protocols

Detailed experimental procedures for the determination of all physical properties are not consistently published. However, standard laboratory methods are applicable. The following sections describe a documented synthesis protocol and general methodologies for characterizing the compound.

A common synthetic route involves the hydration and cyclization of dimethyl(vinyl)ethynylcarbinol.[5][8]

Procedure:

  • To a solution containing an aqueous medium and sulfuric acid (5%), dimethyl(vinyl)ethynylcarbinol (230 g) is slowly added.[5][8]

  • The reaction mixture is stirred vigorously for 1 hour, and the temperature is gradually increased to 85°C.[5][8]

  • Additional sulfuric acid (18 g) is added in batches over 4 hours at 85°C.[5][8]

  • Upon completion, the upper organic layer is separated. The lower aqueous layer is neutralized with potassium carbonate and extracted twice with diethyl ether.[8]

  • The organic layers are combined, washed with potassium carbonate solution and water, and then dried over anhydrous magnesium sulfate.[8]

  • The solvent is removed by evaporation, and the resulting residue is purified by vacuum distillation.[5][8]

This synthesis workflow is illustrated in the diagram below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product reactant1 Dimethyl(vinyl)ethynylcarbinol reaction Hydration & Cyclization (85°C) reactant1->reaction reactant2 Aqueous H₂SO₄ reactant2->reaction neutralization Neutralization (K₂CO₃) reaction->neutralization extraction Ether Extraction neutralization->extraction drying Drying (MgSO₄) extraction->drying distillation Vacuum Distillation drying->distillation product 2,2-Dimethyltetra- hydropyran-4-one distillation->product

A flowchart illustrating the synthesis of this compound.

The boiling point is determined during the final purification step of the synthesis.

Procedure:

  • The crude product is placed in a distillation flask equipped with a condenser and a collection flask.

  • For vacuum distillation, the apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 8 mmHg).

  • The flask is heated gradually. The temperature at which the liquid boils and the vapor condenses into the collection arm is recorded as the boiling point at that pressure.

  • For atmospheric distillation, the procedure is similar, but no vacuum is applied. The fraction collected between 168-175°C represents the product.[5][8]

The density of the liquid can be determined using a pycnometer or a digital density meter at a controlled temperature (e.g., 25°C).

Procedure (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with distilled water and placed in a thermostat at 25°C until it reaches thermal equilibrium. The mass is measured again.

  • The process is repeated with this compound.

  • The density is calculated by comparing the mass of the compound to the mass of an equal volume of water.

A qualitative assessment of solubility in water can be performed by simple observation.

Procedure:

  • A small, measured volume of this compound is added to a test tube containing a known volume of deionized water.

  • The mixture is agitated vigorously.

  • The solution is observed for homogeneity. The presence of two distinct layers or a cloudy suspension indicates low or slight solubility.

Role in the Synthesis of Bioactive Molecules

This compound is not typically evaluated for direct biological activity. Instead, its value lies in its role as a "scaffold" or "building block." The tetrahydropyran ring is a common structural motif in many biologically active natural products and synthetic drugs.[9] The ketone group at the 4-position provides a reactive handle for chemists to introduce further chemical complexity and build larger molecules with specific therapeutic properties, such as potential antimicrobial or anticancer agents.[2][3][10]

The logical relationship of this compound as a synthetic precursor is depicted below.

G Role as a Synthetic Intermediate cluster_reactions Chemical Transformations cluster_products Synthesized Derivatives start 2,2-Dimethyltetra- hydropyran-4-one r1 Reduction start->r1 r2 Alkylation start->r2 r3 Condensation start->r3 r4 Other Reactions start->r4 p1 Substituted Tetrahydropyrans r1->p1 r2->p1 r3->p1 r4->p1 end_node Biologically Active Compounds (e.g., Pharmaceuticals, Agrochemicals) p1->end_node

The role of this compound as a key building block.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical properties that facilitate its use in a research and development setting. While it does not possess significant intrinsic biological activity, its chemical structure is a valuable platform for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science. This guide provides the core data and procedural context necessary for its effective application in the laboratory.

References

An In-depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its utility in the synthesis of novel therapeutic agents is of significant interest to the drug development community. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.

Core Molecular Data

Key quantitative data for this compound is summarized below.

ParameterValueReference
Molecular Formula C₇H₁₂O₂[1][2][3][4][5]
Molecular Weight 128.17 g/mol [1][3][4]
CAS Number 1194-16-7[1][2]
IUPAC Name 2,2-dimethyloxan-4-one[3]
Density 0.968 g/cm³[2]
Boiling Point 178.33 °C at 760 mmHg[2]
Flash Point 60.192 °C[2]

Experimental Protocols

The synthesis of this compound is a critical step for its application in drug discovery. Multiple synthetic routes have been established, one of which is detailed below.

Synthesis via Catalytic Hydrogenation

This method involves the reduction of a precursor molecule using a palladium-on-charcoal catalyst.

Materials:

  • Precursor compound (e.g., 2,3-dihydro-2,2-dimethylpyran-4-one)

  • 10% Palladium-on-charcoal catalyst

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A mixture of the starting material (e.g., 2,3-dihydro-2,2-dimethylpyran-4-one), 10% palladium-on-charcoal catalyst, and ethanol is prepared in a suitable reaction vessel.[1]

  • The reaction vessel is placed under a hydrogen atmosphere.[1]

  • The mixture is stirred vigorously for approximately 6 hours.[1]

  • Upon completion of the reaction, the mixture is filtered to remove the palladium-on-charcoal catalyst.[1]

  • The filtrate is then concentrated by evaporating the ethanol under reduced pressure.[1]

  • The resulting liquid is purified to yield this compound.[1]

This procedure has been reported to yield the desired product in good quantities.[1]

Application in Drug Discovery Workflow

This compound is a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[6][7] The workflow below illustrates its journey from a starting material to a potential drug candidate.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound reaction Chemical Modification (e.g., Grignard, Wittig) start->reaction Reactant library Library of Derivatives reaction->library Products screening High-Throughput Screening library->screening Compound Input hit_id Hit Identification screening->hit_id Assay Data lead_opt Structure-Activity Relationship (SAR) Studies hit_id->lead_opt Active Compounds candidate Drug Candidate lead_opt->candidate Optimized Compound

Drug Discovery Workflow Utilizing this compound.

Purity Validation

Ensuring the purity of synthesized this compound is paramount for its use in subsequent reactions. A combination of analytical techniques is recommended for robust purity validation.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for identifying and quantifying volatile and semi-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.[8]

A comprehensive approach using these methods ensures the high quality of the starting material, which is critical for the integrity of the drug discovery process.[8]

References

IUPAC name for 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,2-Dimethyloxan-4-one, a heterocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. We will cover its chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutics.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature and is identified by several common names and registry numbers.

IdentifierValueReference
IUPAC Name 2,2-dimethyloxan-4-one[1]
Common Name 2,2-Dimethyltetrahydropyran-4-one[1]
Synonyms Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 2,2-Dimethyl-4-oxotetrahydropyran[2]
CAS Number 1194-16-7[1][3]
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [1][3]
InChI Key BWMNOXJVRHGUQM-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

Key physical and spectroscopic data are essential for the characterization and utilization of 2,2-Dimethyloxan-4-one in experimental settings.

PropertyValueReference
Physical State Liquid[3]
Boiling Point 60-64°C (at 8 mmHg)[2]
Solubility Slightly soluble in water[2][4]
Infrared (IR) Spectrum 1730 cm⁻¹ (C=O stretch)[3]

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of 2,2-Dimethyloxan-4-one. The following protocols provide detailed procedures for its preparation.

Protocol 1: Synthesis via Kucherov Reaction [5]

This method utilizes a mercury-catalyzed hydration of an alkyne to form the ketone.

  • Reagents and Materials:

    • 2-methyl-5-hexen-3-yn-2-ol (195 g)

    • 5% Aqueous Sulfuric Acid (485 ml)

    • Mercury (II) sulfate (30.6 g)

    • Potassium hydroxide (for neutralization)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • Charge a reactor with 485 ml of 5% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.

    • Add 195 g of 2-methyl-5-hexen-3-yn-2-ol to the mixture.

    • Slowly heat the reaction mixture to 95 °C and maintain for 14 hours.[5]

    • Cool the mixture to approximately 0 °C.

    • Carefully neutralize the mixture to a pH of 7-8 using potassium hydroxide.

    • Perform an extraction using ethyl acetate (2 x 500 ml).

    • Combine the organic phases and wash with water (2 x 2000 ml).

    • Dry the organic phase over 200 g of anhydrous sodium sulfate and filter.

    • Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.

  • Yield: 192 g (85%)[5]

Protocol 2: Synthesis via Catalytic Hydrogenation [3]

This protocol involves the reduction of the corresponding unsaturated pyranone.

  • Reagents and Materials:

    • 2,3-dihydro-2,2-dimethylpyran-4-one (2.72 g)

    • 10% Palladium-on-charcoal catalyst (0.27 g)

    • Ethanol (80 ml)

    • Hydrogen gas

  • Procedure:

    • Combine 2,3-dihydro-2,2-dimethylpyran-4-one, 10% palladium-on-charcoal, and ethanol in a suitable reaction vessel.

    • Stir the mixture under a hydrogen atmosphere for 6 hours.[3]

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain this compound as a liquid.[3]

  • Yield: 2.05 g (74%)[3]

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged structure in modern drug discovery.[6][7] Its incorporation into drug candidates is a well-established strategy to modulate physicochemical properties, such as enhancing aqueous solubility and improving metabolic stability, thereby optimizing the overall ADME (absorption, distribution, metabolism, and excretion) profile.[7] 2,2-Dimethyloxan-4-one serves as a key precursor for introducing this valuable scaffold.

Derivatives of the parent tetrahydro-4H-pyran-4-one scaffold are instrumental in the development of therapeutics targeting a range of diseases. Notable applications include:

  • Histamine H3 Receptor (H3R) Antagonists: These compounds are being investigated for the treatment of cognitive disorders. The THP ring is a critical component of the azaspiro[2.5]octane carboxamide scaffold found in potent and selective H3R antagonists.[8][9]

  • Kinase Inhibitors: The 4-aminotetrahydropyran moiety, readily synthesized from the ketone via reductive amination, is a key fragment in numerous kinase inhibitors.[7] These inhibitors often target critical cell signaling pathways implicated in cancer and other diseases. A prominent example is the development of ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors, where the THP fragment was introduced to improve potency and pharmacokinetic properties.[7]

The role of this scaffold in developing kinase inhibitors highlights its connection to crucial cellular signaling pathways. One such pathway, central to the DNA damage response and a key target in oncology, is the ATM kinase signaling pathway.

Visualization of a Core Signaling Pathway

The ATM kinase pathway is a critical signaling cascade that responds to DNA double-strand breaks, initiating cell cycle arrest and DNA repair.[10][11] Inhibitors of this pathway, which can be synthesized using tetrahydropyran building blocks, are of significant interest in cancer therapy.

ATM_Signaling_Pathway cluster_input Cellular Stress cluster_activation Kinase Activation cluster_downstream Downstream Effectors & Cellular Response DNA_Damage DNA Double-Strand Breaks (DSBs) MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_Damage->MRN_Complex recruits ATM_Inactive ATM (dimer) Inactive MRN_Complex->ATM_Inactive activates ATM_Active ATM (monomer) Active ATM_Inactive->ATM_Active autophosphorylates CHK2 CHK2 ATM_Active->CHK2 phosphorylates p53 p53 ATM_Active->p53 phosphorylates BRCA1 BRCA1 ATM_Active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Kinase Signaling Pathway in DNA Damage Response.

References

Spectral Analysis of 2,2-Dimethyltetrahydropyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, details general experimental protocols for acquiring such data, and presents a logical workflow for the spectral analysis of this compound.

Core Spectral Data

The spectral data for this compound are summarized below. It is important to note that while some experimental data, such as the infrared absorption of the carbonyl group, is documented, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data are not widely available in the public domain. The NMR and mass spectral data presented here are therefore predicted based on the known structure of the molecule and general spectroscopic principles.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2][3]
Exact Mass 128.083729621 Da[2]
CAS Number 1194-16-7[1][3]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Singlet6H2 x -CH₃
~2.45Triplet2H-CH₂-C=O
~3.80Triplet2H-O-CH₂-
~2.60Singlet2H-C(CH₃)₂-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~25.0CH₃2 x -CH₃
~75.0C-C(CH₃)₂-
~50.0CH₂-CH₂-C=O
~208.0C=OC=O
~65.0CH₂-O-CH₂-
~40.0CH₂-C(CH₃)₂-CH₂-

Table 4: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1730 Strong C=O stretch [1]
~2970-2850Medium-StrongC-H stretch (alkane)
~1100StrongC-O stretch (ether)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
128Moderate[M]⁺ (Molecular Ion)
113High[M - CH₃]⁺
85Moderate[M - C₃H₇]⁺
71High[M - C₄H₉O]⁺
58Very High[C₃H₆O]⁺ (McLafferty rearrangement)
43High[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two polished salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Comprehensive Spectral Report Structure->Report Purity->Report

Caption: Workflow for the spectral analysis of this compound.

References

Navigating the Safety Profile of 2,2-Dimethyltetrahydropyran-4-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), a heterocyclic compound of interest in organic synthesis and pharmaceutical development. While extensive toxicological data remains to be fully elucidated, this document synthesizes available information on its hazards, handling, and precautionary measures to ensure safe laboratory practices.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical characteristics. These properties influence its behavior under various conditions and are critical for risk assessment and the design of safe handling procedures.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1]
Boiling Point 60-64 °C at 8 mmHg[2]
Density 0.964 g/cm³ at 25 °C[2]
Vapor Pressure 0.995 mmHg at 25 °C[2]
Flash Point 60-64 °C at 8 mmHg[2]
Water Solubility Slightly soluble[2]
Appearance Not explicitly stated, but related compounds are liquid.
Refractive Index 1.429[2]

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound has been classified with the following hazards based on aggregated notifications.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation1
alt text
Danger H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)3
alt text
Warning H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is associated with these classifications, including but not limited to:

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P310

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Profile

Experimental Safety Protocols

Given the identified hazards, stringent safety protocols are imperative when handling 2,2-Dimethyltetrahdropyran-4-one. While specific experimental protocols for this compound are not published, the following general methodologies for assessing skin and eye irritation are standard in the field and should be adapted.

In Vitro Skin Irritation Testing (General Protocol)

This protocol is based on the principle of using reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

  • Model Preparation: Reconstituted human epidermal tissues are cultured to form a multi-layered, differentiated epidermis.

  • Test Substance Application: A precise volume of the test substance is applied topically to the surface of the epidermal tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Post-Incubation: Following exposure, the tissues are rinsed and transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

In Vitro Eye Irritation Testing (General Protocol)

Similar to skin irritation testing, reconstructed human cornea-like epithelium (RhCE) models are employed to predict serious eye damage or eye irritation.

  • Model Preparation: Reconstituted human corneal epithelial tissues are prepared and equilibrated.

  • Test Substance Application: The test substance is applied to the epithelial surface.

  • Exposure and Rinsing: The tissues are exposed for a specific duration, after which the test substance is thoroughly rinsed off.

  • Post-Exposure Incubation: Tissues are incubated in fresh medium to allow for cellular recovery or the progression of injury.

  • Viability Assessment: The MTT assay is typically used to quantify the extent of cytotoxicity.

  • Classification: The potential for serious eye damage or eye irritation is determined by comparing the tissue viability to predefined thresholds.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient, use a NIOSH-approved respirator.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Handle in a fume hood.

  • Keep away from incompatible materials such as oxidizing agents.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

First Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • After skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Reactivity and Stability

The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents. Vapors may form explosive mixtures with air.

Visualizing Safety and Hazard Information

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.

G cluster_0 Identification cluster_1 Hazard Assessment cluster_2 Risk Management cluster_3 Emergency Response Chemical_ID 2,2-Dimethyl- tetrahydropyran-4-one CAS: 1194-16-7 GHS_Hazards GHS Classification - Skin Irritation (H315) - Serious Eye Damage (H318) - Respiratory Irritation (H335) Chemical_ID->GHS_Hazards Leads to Engineering_Controls Engineering Controls (Fume Hood) GHS_Hazards->Engineering_Controls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) GHS_Hazards->PPE Handling_Storage Safe Handling & Storage (Ventilated, Cool, Dry) GHS_Hazards->Handling_Storage Toxicological_Data Toxicological Data (Limited Availability) Toxicological_Data->Handling_Storage Physical_Hazards Physical-Chemical Properties (e.g., Flash Point) Physical_Hazards->Handling_Storage First_Aid First Aid Measures (Eye, Skin, Inhalation) Handling_Storage->First_Aid Spill_Fire Spill & Fire Response Handling_Storage->Spill_Fire

Figure 1. Logical workflow for managing the safety and hazards of this compound.

References

Commercial Availability and Technical Profile of 2,2-Dimethyltetrahydropyran-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,2-Dimethyltetrahydropyran-4-one (CAS RN: 1194-16-7) is a commercially accessible heterocyclic ketone. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established experimental protocols.

Commercial Sourcing

This compound is available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically high, with many vendors offering grades of 95% or greater. The compound is sold in quantities ranging from milligrams to kilograms to accommodate diverse research needs.

Table 1: Commercial Availability of this compound

SupplierPurityAvailable QuantitiesCAS Number
ECHEMI (Neostar United (Changzhou) Industrial Co.)99.00%Inquiry1194-16-7
HANGZHOU LEAP CHEM CO., LTD.99.00%Inquiry1194-16-7
Greenbo Biochem99% (Pharmaceutical Grade)Inquiry1194-16-7
Santa Cruz Biotechnology, Inc.Research GradeInquiry1194-16-7
NanochemazoneMultiple Grades (e.g., Mil Spec, ACS, Reagent, Technical, Pharmaceutical)Custom1194-16-7
LookChem (Marketplace)95%, 96%250mg, 500mg, 1g, 5g, 10g, 25g1194-16-7
Fisher Scientific (Thermo Scientific Chemicals)95%1g1194-16-7
PharmaffiliatesReference StandardInquiry1194-16-7

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3]
CAS Number 1194-16-7[1][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 60-64 °C / 8 mmHg[4][5]
Density 0.964 g/cm³ (at 25 °C)[4][5]
Refractive Index 1.429[4]
Flash Point 60-64 °C / 8 mmHg[4]
Water Solubility Slightly soluble[2][4]
Storage Conditions 2-8°C, Refrigerator[3]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A prevalent method involves the acid-catalyzed cyclization of a suitable precursor.

Synthesis from 2-Methyl-5-hexen-3-yn-2-ol

A documented procedure for the synthesis of this compound involves the hydration of 2-methyl-5-hexen-3-yn-2-ol in the presence of a mercury salt and sulfuric acid.[1]

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol

  • Aqueous Sulfuric Acid (5% and 15% solutions have been reported)[1]

  • Mercury bisulfate

  • Potassium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Charge a reactor with aqueous sulfuric acid and mercury bisulfate.

  • Add 2-methyl-5-hexen-3-yn-2-ol to the mixture.

  • Heat the reaction mixture to approximately 95 °C for 10-14 hours.[1]

  • After the reaction is complete, cool the mixture to around 0 °C.

  • Neutralize the mixture to a pH of 7-8 using potassium hydroxide.

  • Perform an extraction with ethyl acetate.

  • Combine the organic phases and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.[1]

A yield of approximately 85% has been reported for this method.[1]

Visualized Experimental Workflow

The following diagram provides a visual representation of the synthesis protocol described above.

G start Start Materials: 2-Methyl-5-hexen-3-yn-2-ol, H₂SO₄(aq), HgSO₄ reaction Reaction (95°C, 10-14h) start->reaction cooling Cooling (0°C) reaction->cooling neutralization Neutralization (KOH, pH 7-8) cooling->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction washing Washing (Water) extraction->washing drying Drying (Na₂SO₄) washing->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration distillation Vacuum Distillation concentration->distillation product Final Product: This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is primarily utilized as a building block, the broader class of tetrahydro-4H-pyran-4-one derivatives has garnered significant attention in medicinal chemistry for a range of biological activities.[6] It is important to note that the following information pertains to derivatives and not directly to the unsubstituted core molecule.

Derivatives have been investigated for their potential as:

  • Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell cycle progression.[6]

  • Antimicrobial agents: Showing activity against various bacterial and fungal pathogens.[6]

  • Anti-influenza virus agents: Some derivatives have demonstrated potential in combating the influenza virus.[2]

The anticancer effects of some tetrahydro-4H-pyran-4-one derivatives are thought to be mediated through the modulation of key signaling pathways, such as the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the regulation of the Bax/Bcl-2 apoptosis pathway.[6]

Hypothetical Signaling Pathway for Derivatives

The diagram below illustrates a potential mechanism of action for certain anticancer derivatives of tetrahydro-4H-pyran-4-one. This is a generalized representation and should be considered hypothetical for any specific derivative.

G derivative Tetrahydro-4H-pyran-4-one Derivative cdk2 CDK2 derivative->cdk2 Inhibits bax Bax derivative->bax Promotes bcl2 Bcl-2 derivative->bcl2 Inhibits cell_cycle Cell Cycle Progression cdk2->cell_cycle apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Potential signaling pathways modulated by tetrahydro-4H-pyran-4-one derivatives.

References

An In-Depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone, serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its rigid, gem-dimethyl substituted tetrahydropyran scaffold is a key structural motif incorporated into a variety of more complex molecules, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical and spectroscopic properties, detailed synthesis protocols, key chemical transformations, and its applications as a precursor in the development of pharmaceutically relevant compounds.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions. Its core physical and chemical properties are summarized below.[1][2]

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 1194-16-7[2][3]
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3]
Appearance Colorless to light yellow liquid
Boiling Point 60-64 °C at 8 mmHg
Density 0.964 g/cm³ at 25 °C
Refractive Index 1.429
Water Solubility Slightly soluble
Exact Mass 128.083729621 Da[1]
Spectroscopic Data

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1715-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a saturated six-membered ring ketone. One source confirms an IR spectrum peak at 1730 cm⁻¹ (C=O) .[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals:

  • A singlet for the two equivalent methyl groups (C(CH₃)₂).

  • A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-).

  • A triplet for the methylene protons alpha to the carbonyl group (-C(=O)-CH₂-).

  • A singlet or multiplet for the methylene protons adjacent to the gem-dimethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to display five signals corresponding to the five unique carbon environments:

  • A quaternary carbon signal for the C=O group (typically δ > 200 ppm).

  • A quaternary carbon signal for the C(CH₃)₂ group.

  • A signal for the two equivalent methyl carbons (-CH₃).

  • Two distinct signals for the three methylene carbons (-CH₂-) in the ring.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) leading to a stable cation at m/z = 113, and cleavage adjacent to the carbonyl group.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the acid-catalyzed cyclization of an unsaturated alcohol.

Synthesis from Dimethyl(vinyl)ethynylmethanol

This procedure involves the hydration and subsequent cyclization of dimethyl(vinyl)ethynylcarbinol.[3]

Experimental Protocol:

  • To a solution containing an aqueous sulfuric acid solution (e.g., 5%), slowly add dimethyl(vinyl)ethynylmethanol (1.0 eq).

  • Maintain the reaction under vigorous stirring for 1 hour at room temperature.

  • Slowly elevate the temperature to 85 °C and add a sulfate salt (e.g., mercury (II) sulfate, ~0.1 eq) in batches over 4 hours.

  • Upon reaction completion (monitored by TLC or GC), cool the mixture to room temperature.

  • Separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with diethyl ether.

  • Combine the organic layer and the ether extracts. Wash sequentially with saturated potassium carbonate solution and water.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[3]

Diagram 1: Synthesis from Dimethyl(vinyl)ethynylmethanol

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Reactant1 Dimethyl(vinyl)ethynylmethanol Step1 Hydration & Cyclization Reactant1->Step1 Reagent1 H₂SO₄ (aq) Reagent1->Step1 Reagent2 HgSO₄ Reagent2->Step1 Condition1 85 °C Condition1->Step1 Product This compound Step1->Product

Caption: Synthesis of this compound via acid-catalyzed cyclization.

Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one

An alternative route involves the catalytic hydrogenation of the corresponding unsaturated precursor.[3]

Experimental Protocol:

  • A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one (1.0 eq) and 10% palladium-on-charcoal catalyst (e.g., 10 wt%) in ethanol is prepared in a suitable hydrogenation vessel.

  • The mixture is stirred under an atmosphere of hydrogen (e.g., balloon pressure or Parr hydrogenator) for approximately 6 hours.

  • The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The resulting liquid residue is this compound, which can be used directly or further purified by distillation if necessary.[3]

Diagram 2: Synthesis via Hydrogenation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_end Product StartMat 2,3-Dihydro-2,2-dimethylpyran-4-one Reaction Catalytic Hydrogenation StartMat->Reaction Reagent1 H₂ Reagent1->Reaction Reagent2 10% Pd/C Reagent2->Reaction Solvent Ethanol Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for the hydrogenation of the unsaturated pyranone precursor.

Chemical Reactivity and Applications in Drug Development

The ketone functionality of this compound is the primary site of its chemical reactivity, making it a useful intermediate for constructing more complex molecular architectures.

Key Reactions:
  • Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition with various reagents, such as Grignard and organolithium reagents, to form tertiary alcohols.[3] This reaction is fundamental for introducing new carbon-carbon bonds and building molecular complexity.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides substituted aminotetrahydropyrans, a common scaffold in bioactive molecules.

  • Wittig Reaction: Conversion of the ketone to an alkene using phosphorus ylides allows for the introduction of exocyclic double bonds.

  • Synthesis of Carboxylic Acid Derivatives: The compound can be converted to derivatives like 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid through multi-step sequences, which are themselves valuable intermediates.[4]

Role in Medicinal Chemistry and Drug Discovery:

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry. It is often used as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine rings. The inclusion of the ether oxygen atom can improve key drug-like properties:

  • Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogs.

  • Modulation of Lipophilicity: The THP moiety can fine-tune the overall lipophilicity (logP) of a molecule, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than certain other functional groups, potentially increasing the half-life of a drug candidate.

While specific drugs derived directly from this compound are not prominently documented, the broader class of tetrahydropyran-4-one derivatives has been investigated for a range of therapeutic targets, including anticancer and antimicrobial agents. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 2: Hazard Identification
Hazard StatementDescriptionGHS Classification
H315 Causes skin irritationSkin Irritation (Category 2)
H318 Causes serious eye damageSerious Eye Damage (Category 1)
H335 May cause respiratory irritationSTOT SE (Category 3)

Handling and Storage Recommendations:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses or goggles. Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials, heat, and sources of ignition. Recommended storage is often under an inert atmosphere.

Conclusion

This compound is a key heterocyclic building block with significant utility in synthetic chemistry. Its straightforward synthesis and the reactivity of its ketone functionality provide a robust platform for the generation of diverse and complex molecular structures. For drug development professionals, the gem-dimethylated tetrahydropyran core offers a valuable tool for scaffold hopping and optimizing the pharmacokinetic properties of lead compounds. Adherence to appropriate safety protocols is essential when handling this versatile, yet hazardous, chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyltetrahydropyran-4-one is a valuable heterocyclic ketone building block in organic synthesis, finding application in the preparation of various pharmaceutical and agrochemical compounds. Its synthesis from readily available starting materials is of significant interest. This document provides detailed protocols for the synthesis of this compound from dimethyl(vinyl)ethynylmethanol (also known as 2-methyl-5-hexen-3-yn-2-ol). The primary transformation involves an acid-catalyzed intramolecular hydration of the alkyne, a variation of the Kucherov reaction, which proceeds to form the target cyclic ketone.

Chemical Reaction and Mechanism

The synthesis proceeds via an acid-catalyzed cyclization and hydration of dimethyl(vinyl)ethynylmethanol. The reaction is initiated by the protonation of the hydroxyl group, followed by an intramolecular attack of the vinyl group's double bond onto the activated alkyne, or a direct hydration of the alkyne followed by cyclization. The presence of a mercury salt can facilitate the hydration of the alkyne. The reaction is mechanistically related to the Meyer-Schuster and Rupe rearrangements, which are common acid-catalyzed reactions of tertiary propargyl alcohols. However, under the described conditions, the desired cyclization to the tetrahydropyranone is the predominant pathway.

Data Presentation

The following table summarizes the quantitative data from representative synthetic protocols for the conversion of dimethyl(vinyl)ethynylmethanol to this compound.

ParameterProtocol 1Protocol 2
Starting Material Diethyl vinyl ethynylmethanol (presumed dimethyl(vinyl)ethynylmethanol)2-Methyl-5-hexen-3-yn-2-ol
Catalyst/Reagent Sulfuric acidMercury (II) sulfate, Sulfuric acid
Solvent Aqueous solution, Diethyl ether (for extraction)Water, Ethyl acetate (for extraction)
Reaction Temperature 85 °C95 °C
Reaction Time 4 hours (sulfate addition)10-14 hours
Yield 53%85%
Purification Method Vacuum distillationVacuum distillation

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Cyclization[1]

This protocol outlines the synthesis of this compound using sulfuric acid as the catalyst.

Materials:

  • Dimethyl(vinyl)ethynylmethanol (230 g)

  • Aqueous solution of sulfuric acid (5%, 0.6 mL)

  • Additional sulfuric acid (18 g)

  • Potassium carbonate

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a solution containing an aqueous solution and 5% sulfuric acid (0.6 mL), slowly add dimethyl(vinyl)ethynylmethanol (230 g).

  • Maintain the reaction under vigorous stirring for 1 hour, then slowly elevate the temperature to 85 °C.

  • Add sulfuric acid (18 g) in batches over 4 hours at 85 °C.

  • Upon completion of the reaction, separate the upper liquid layer.

  • Neutralize the lower layer with potassium carbonate and extract twice with diethyl ether.

  • Combine the separated upper liquid layer with the ether extracts.

  • Wash the combined organic layers sequentially with potassium carbonate solution and water.

  • Dry the organic layer with magnesium sulfate.

  • Evaporate the ether to remove the solvent.

  • Subject the residue to vacuum distillation and collect the fraction at 168-175 °C to obtain this compound (140 g, 53% yield).

Protocol 2: Mercury-Catalyzed Hydration and Cyclization (Kucherov Reaction)[2]

This protocol utilizes a mercury(II) salt as a co-catalyst to facilitate the hydration of the alkyne.

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol (195 g)

  • Mercury (II) sulfate (30.6 g)

  • 15% Aqueous sulfuric acid (810 mL)

  • Potassium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor, combine 15% aqueous sulfuric acid (810 mL), Mercury (II) sulfate (30.6 g), and 2-methyl-5-hexen-3-yn-2-ol (195 g).

  • Slowly heat the mixture to 95 °C and maintain the reaction for 10 hours.

  • After the reaction is complete, cool the mixture to approximately 0 °C.

  • Slowly adjust the pH to 7-8 with potassium hydroxide.

  • Extract the mixture with ethyl acetate (2 x 500 mL).

  • Combine the organic phases and wash with water (2 x 2000 mL).

  • Dry the organic phase with anhydrous sodium sulfate (200 g).

  • Filter to remove the drying agent and concentrate the filtrate.

  • Purify the product by vacuum distillation to obtain this compound (193 g, 85% yield).

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow start Start: Dimethyl(vinyl)ethynylmethanol reaction Reaction: Acid-catalyzed cyclization/hydration start->reaction H₂SO₄ / (HgSO₄) workup Aqueous Workup: Neutralization & Extraction reaction->workup purification Purification: Vacuum Distillation workup->purification product Product: 2,2-Dimethyl- tetrahydropyran-4-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

This second diagram illustrates the logical relationship of the key reaction types involved.

reaction_pathway start Dimethyl(vinyl)ethynylmethanol (Tertiary Propargyl Alcohol) acid_catalysis Acid Catalysis start->acid_catalysis kucherov Kucherov Reaction (Intramolecular Hydration) acid_catalysis->kucherov meyer_schuster Meyer-Schuster Rearrangement (Potential Side Reaction) acid_catalysis->meyer_schuster rupe Rupe Rearrangement (Potential Side Reaction) acid_catalysis->rupe product This compound kucherov->product

Caption: Reaction pathways in the acid-catalyzed conversion of dimethyl(vinyl)ethynylmethanol.

Application Notes and Protocols for the Laboratory Preparation of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic ketone intermediate in organic synthesis and drug discovery. The following sections outline two distinct synthetic methodologies, offering flexibility in reagent and apparatus availability.

Method 1: Catalytic Hydrogenation of 2,2-Dimethyl-2,3-dihydropyran-4-one

This method involves the catalytic hydrogenation of the corresponding unsaturated precursor, 2,2-dimethyl-2,3-dihydropyran-4-one, to yield the target compound. This approach is characterized by its high efficiency and relatively clean reaction profile.

Experimental Protocol

A mixture of 2,2-dimethyl-2,3-dihydropyran-4-one, 10% palladium-on-charcoal catalyst, and ethanol is stirred under a hydrogen atmosphere for 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound as a liquid.[1]

Quantitative Data
ParameterValueReference
Starting Material2,2-dimethyl-2,3-dihydropyran-4-one[1]
Catalyst10% Palladium-on-charcoal[1]
SolventEthanol[1]
Reaction Time6 hours[1]
Yield74%[1]
Product FormLiquid[1]
Spectroscopic DataIR (C=O): 1730 cm⁻¹[1]

Synthesis Workflow

A 2,2-Dimethyl-2,3-dihydropyran-4-one C Reaction Mixture A->C B Ethanol 10% Pd/C B->C D Hydrogenation (H₂ atmosphere, 6h) C->D E Filtration D->E F Evaporation E->F G This compound F->G

Caption: Workflow for the catalytic hydrogenation synthesis of this compound.

Method 2: Hydration of an Alkyne Precursor (Kucherov Reaction)

This alternative synthesis route utilizes the hydration of 2-methyl-5-hexen-3-yn-2-ol in the presence of a mercury salt catalyst and sulfuric acid to produce the target ketone.[2]

Experimental Protocol

An aqueous solution of sulfuric acid is charged into a reactor, followed by the addition of a mercury bisulfate catalyst and 2-methyl-5-hexen-3-yn-2-ol.[2] The mixture is slowly heated to 95°C and allowed to react for 10-14 hours.[2] After cooling to approximately 0°C, the reaction is neutralized to a pH of 7-8 with potassium hydroxide. The aqueous layer is then extracted with ethyl acetate.[2] The combined organic phases are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by vacuum distillation to yield this compound.[2]

Quantitative Data
ParameterValue (Example 1)Value (Example 2)Reference
Starting Material195g of 2-methyl-5-hexen-3-yn-2-ol195g of 2-methyl-5-hexen-3-yn-2-ol[2]
Catalyst30.6g of Mercury bisulfate30.6g of Mercury bisulfate[2]
Acid810ml of 15% aq. H₂SO₄485ml of 5% aq. H₂SO₄[2]
Reaction Temperature95°C95°C[2]
Reaction Time10 hours14 hours[2]
Yield85% (193g)85% (192g)[2]

Synthesis and Work-up Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Purification A 2-methyl-5-hexen-3-yn-2-ol C Reaction Mixture A->C B aq. H₂SO₄ HgSO₄ B->C D Heating (95°C) 10-14h C->D E Cooling & Neutralization (KOH) D->E F Extraction (Ethyl Acetate) E->F G Drying (Na₂SO₄) F->G H Vacuum Distillation G->H I This compound H->I

Caption: Workflow for the Kucherov reaction synthesis and purification of this compound.

References

Application Notes and Protocols for 2,2-Dimethyltetrahydropyran-4-one in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The protocols detailed herein offer practical guidance for key chemical transformations, enabling the generation of diverse molecular scaffolds for drug discovery programs.

Introduction

This compound is a versatile six-membered heterocyclic ketone. The tetrahydropyran (THP) motif is of significant interest in drug development as it can serve as a bioisosteric replacement for other cyclic systems, potentially improving physicochemical properties such as solubility and metabolic stability. The presence of a ketone functionality and the gem-dimethyl group offers a platform for a variety of chemical modifications to create novel and complex molecular architectures.

Key Reaction Mechanisms and Protocols

The carbonyl group of this compound is amenable to a range of standard organic transformations, including olefination, nucleophilic addition, oxidation, and reductive amination. These reactions provide access to a diverse array of derivatives with potential biological activity.

Wittig Reaction for Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[1] In the case of this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in various bioactive molecules. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocol: Synthesis of 4-Methylene-2,2-dimethyltetrahydropyran

  • Reagents and Materials:

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide (t-BuOK)

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the resulting yellow-orange mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methylene-2,2-dimethyltetrahydropyran.

Quantitative Data:

ReactantProductReagentsSolventTime (h)Yield (%)
This compound4-Methylene-2,2-dimethyltetrahydropyranCH₃PPh₃Br, t-BuOKTHF12-16Not specified

Note: While a specific yield for this reaction was not found in the provided search results, Wittig reactions of this type typically proceed in moderate to good yields.

Grignard Reaction for C-C Bond Formation

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds via the nucleophilic addition of an organomagnesium halide to a carbonyl group.[2] This reaction with this compound leads to the formation of tertiary alcohols, which are valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 4-Phenyl-2,2-dimethyltetrahydropyran-4-ol

  • Reagents and Materials:

    • Magnesium turnings

    • Iodine (catalytic amount)

    • Bromobenzene

    • Anhydrous diethyl ether or THF

    • This compound

    • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. Slowly add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction may need gentle heating to initiate. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[3][4]

    • Reaction with Ketone: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add the freshly prepared Grignard reagent to the ketone solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work-up: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution or cold dilute HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data:

ReactantGrignard ReagentProductSolventTime (h)Yield (%)
This compoundPhenylmagnesium bromide4-Phenyl-2,2-dimethyltetrahydropyran-4-olDiethyl ether2-4Not specified
This compoundOrgano-lithium from 3-bromo-5-fluorophenyl 2-naphthyl ether4-(3-fluoro-5-(naphthalen-2-yloxy)phenyl)-2,2-dimethyltetrahydropyran-4-olNot specifiedNot specified68
Baeyer-Villiger Oxidation to Lactones

The Baeyer-Villiger oxidation is a classic transformation that converts ketones into esters or, in the case of cyclic ketones, lactones.[5] This reaction is a powerful tool for introducing an oxygen atom into the carbon skeleton. The regioselectivity of the oxidation is dependent on the migratory aptitude of the adjacent carbon atoms.[6] For this compound, the migration of the more substituted carbon is generally favored.

Experimental Protocol: Synthesis of 6,6-Dimethyl-oxepane-4-one

  • Reagents and Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[7]

    • Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired lactone.

Quantitative Data:

ReactantProductReagentsSolventTime (h)Yield (%)
This compound6,6-Dimethyl-oxepane-4-onem-CPBADCM24-48Not specified

Note: While a specific yield for this reaction was not found, Baeyer-Villiger oxidations of cyclic ketones with m-CPBA generally proceed in good yields.[8]

Reductive Amination for Amine Synthesis

Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This one-pot procedure is highly valuable in the synthesis of pharmaceutical compounds, including the formation of spiropiperidine structures.[9]

Experimental Protocol: Synthesis of Spiro[2,2-dimethyltetrahydropyran-4,2'-piperidine]

  • Reagents and Materials:

    • This compound

    • Piperidine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and piperidine (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of DCE).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data:

ReactantAmineProductReagentsSolventTime (h)Yield (%)
This compoundPiperidineSpiro[2,2-dimethyltetrahydropyran-4,2'-piperidine]NaBH(OAc)₃, AcOHDCE12-24Not specified

Note: Yields for reductive amination are generally good to excellent, but specific data for this reaction was not found in the search results.

Applications in Drug Discovery

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of this compound are valuable intermediates in the synthesis of molecules targeting a range of biological pathways.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a key enzyme in the DNA damage response pathway, specifically in the non-homologous end joining (NHEJ) pathway for repairing double-strand breaks.[10] Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapies. Several potent and selective DNA-PK inhibitors feature a tetrahydropyran moiety, suggesting that derivatives of this compound could serve as key building blocks in the synthesis of novel DNA-PK inhibitors.[11][12]

DNA_PK_Inhibition cluster_0 Cellular Stress cluster_1 DNA Damage Response cluster_2 Therapeutic Intervention Ionizing Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Break Ionizing Radiation->DNA_DSB Chemotherapy Chemotherapy Chemotherapy->DNA_DSB DNA_PK DNA-PK Activation DNA_DSB->DNA_PK NHEJ Non-Homologous End Joining DNA_PK->NHEJ Cell_Cycle_Arrest Cell Cycle Arrest DNA_PK->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_PK->Apoptosis DNA_Repair DNA_Repair NHEJ->DNA_Repair DNA Repair Cell_Survival Cell_Survival NHEJ->Cell_Survival Promotes THP_Derivative This compound Derivative (Inhibitor) THP_Derivative->DNA_PK Inhibition

DNA-PK Inhibition Pathway

Neurokinin-1 (NK-1) Receptor Antagonism

The Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, substance P, are implicated in various physiological processes, including inflammation, pain, and emesis.[13] NK-1 receptor antagonists have been successfully developed as antiemetic drugs. The tetrahydropyran core is a key structural feature in some NK-1 receptor antagonists.[14] The synthesis of these antagonists can involve intermediates derived from tetrahydropyran-4-ones, highlighting the potential of this compound in this therapeutic area.

NK1R_Antagonism cluster_0 Ligand Binding cluster_1 GPCR Signaling Cascade cluster_2 Therapeutic Intervention Substance_P Substance_P NK1R NK-1 Receptor Substance_P->NK1R G_Protein Gq/11 Activation NK1R->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Neuronal Excitation, Inflammation, Emesis Ca_PKC->Cellular_Response THP_Antagonist This compound Derivative (Antagonist) THP_Antagonist->NK1R Blockage

NK-1 Receptor Antagonism Pathway

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in fundamental organic reactions provides access to diverse molecular scaffolds with significant potential in drug discovery, particularly in the development of kinase inhibitors and GPCR antagonists. The protocols and data presented herein serve as a foundation for researchers to explore the chemical space around this privileged core structure in the pursuit of novel therapeutic agents.

References

Applications of 2,2-Dimethyltetrahydropyran-4-one in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2-Dimethyltetrahydropyran-4-one is a versatile heterocyclic ketone that serves as a valuable building block in modern organic synthesis. Its sterically hindered ketone functionality and the presence of a tetrahydropyran ring make it an attractive starting material for the synthesis of a diverse array of complex molecules, including spirocycles and substituted tetrahydropyrans which are prevalent motifs in many biologically active compounds and natural products. The gem-dimethyl group at the 2-position provides conformational rigidity and can influence the stereochemical outcome of reactions at the C4-position. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Darzens Condensation for Spirocycle Synthesis

The Darzens condensation, or glycidic ester synthesis, offers a straightforward method for the synthesis of α,β-epoxy esters (glycidic esters). When applied to cyclic ketones such as this compound, this reaction provides access to spirocyclic epoxides, which are valuable intermediates for further synthetic manipulations. The reaction typically involves the treatment of the ketone with an α-halo ester in the presence of a base.

A notable application is the synthesis of ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, a key intermediate in the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.[1]

Darzens_Condensation 2_2_dimethyl This compound reagents Sodium methoxide, Toluene, RT, 4h 2_2_dimethyl->reagents ethyl_chloroacetate + Ethyl chloroacetate product Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate reagents->product

Darzens Condensation of this compound.

Experimental Protocol: Synthesis of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate [1]

  • To a solution of sodium methoxide (47 g, 0.87 mol) in 300 mL of toluene in a reaction flask, reflux for 30 minutes and then cool to room temperature.

  • Slowly add a mixture of ethyl chloroacetate (110 g, 0.87 mol) and this compound (110 g, 0.86 mol) dropwise over 4 hours.

  • After the addition is complete, slowly add 300 mL of ice-cold water and stir for 30 minutes.

  • Separate the organic phase. Extract the aqueous phase three times with 200 mL of ethyl acetate.

  • Combine the organic phases, wash twice with 100 mL of water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation to yield ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate.

Reagent/ParameterValueReference
This compound110 g (0.86 mol)[1]
Ethyl chloroacetate110 g (0.87 mol)[1]
Sodium methoxide47 g (0.87 mol)[1]
SolventToluene (300 mL)[1]
Reaction Time4 hours[1]
TemperatureRoom Temperature[1]
Yield 154 g (84%) [1]

Grignard Reaction for the Synthesis of Tertiary Alcohols

The Grignard reaction is a powerful tool for carbon-carbon bond formation. The reaction of this compound with various Grignard reagents provides access to a range of 4-substituted-4-hydroxy-2,2-dimethyltetrahydropyrans. These tertiary alcohols are versatile intermediates that can be further functionalized. For instance, they can serve as precursors for the synthesis of analogs of bioactive molecules like tramadol.[2][3]

Grignard_Reaction ketone This compound step1 1. Anhydrous Ether/THF ketone->step1 grignard + R-MgX product 4-Alkyl/Aryl-2,2-dimethyl- tetrahydropyran-4-ol step2 2. H3O+ workup step1->step2 Intermediate alkoxide step2->product

Grignard Reaction with this compound.

Experimental Protocol: General Procedure for the Grignard Reaction with this compound

This is an adapted general protocol as a specific detailed procedure for this compound was not found in the initial search. The conditions are based on standard Grignard reaction procedures.[4][5][6]

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of the desired alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterValueReference
3-bromo-5-fluorophenyl 2-naphthyl ether derivative1.0 eq[7]
Organo-lithium (n-BuLi)1.1 eq[7]
This compound1.0 eq[7]
SolventNot specified[7]
Yield 68% [7]

Catalytic Reduction to Diastereomeric Alcohols

The reduction of the carbonyl group in this compound leads to the formation of 2,2-dimethyltetrahydropyran-4-ol, a mixture of cis and trans diastereomers. The stereochemical outcome of the reduction can be influenced by the choice of the reducing agent. Catalytic hydrogenation is a common method for this transformation.

A specific example involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one to this compound, followed by further reactions.[7] While this is a reduction of an enone, the conditions are relevant for the reduction of the saturated ketone as well.

Catalytic_Reduction ketone This compound reagents H2, Pd/C Ethanol, 6h ketone->reagents product cis/trans-2,2-Dimethyl- tetrahydropyran-4-ol reagents->product

Catalytic Reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one [7]

  • In a reaction vessel, combine 2,3-dihydro-2,2-dimethylpyran-4-one (2.72 g).

  • Add 10% palladium on charcoal catalyst (0.27 g) and ethanol (80 mL).

  • Stir the mixture under a hydrogen atmosphere for 6 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the filtrate to obtain this compound.

Reagent/ParameterValueReference
2,3-Dihydro-2,2-dimethylpyran-4-one2.72 g[7]
10% Palladium on charcoal0.27 g[7]
SolventEthanol (80 mL)[7]
Reaction Time6 hours[7]
Yield 2.05 g (74%) [7]

Note: This protocol describes the synthesis of the title compound. The same conditions can be adapted for the reduction of the ketone to the corresponding alcohol, likely requiring a different catalyst or reaction conditions to achieve high conversion and stereoselectivity.

Reductive Amination for the Synthesis of Amines

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. The reaction of this compound with an amine in the presence of a reducing agent can yield the corresponding 4-amino-2,2-dimethyltetrahydropyran derivatives. These compounds are valuable scaffolds in medicinal chemistry.

While a specific, detailed protocol for the reductive amination of this compound was not found in the initial search, a general procedure can be adapted from known methods for similar ketones.[8]

Reductive_Amination ketone This compound reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) ketone->reagents amine + R-NH2 product 4-(Alkyl/Aryl)amino-2,2-dimethyl- tetrahydropyran reagents->product

Reductive Amination of this compound.

Experimental Protocol: General Procedure for Reductive Amination

This is an adapted general protocol. Specific conditions may need to be optimized for this compound.

  • To a stirred solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Reagent/ParameterValue
This compound1.0 eq
Amine1.1 eq
Reducing Agent (e.g., NaBH(OAc)3)1.5 eq
SolventDCE or Methanol
TemperatureRoom Temperature
Reaction Time12-24 h
Yield Typically Moderate to High

References

The Versatile Building Block: Application Notes on 2,2-Dimethyltetrahydropyran-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dimethyltetrahydropyran-4-one is a valuable heterocyclic ketone that serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a gem-dimethyl group that can enhance metabolic stability and a central ketone for diverse functionalization, make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and neuroprotective applications.

Synthetic Applications and Protocols

The ketone functionality of this compound allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Synthesis of this compound

Several methods for the synthesis of the parent ketone have been reported. A common approach involves the hydration and cyclization of 2-methyl-5-hexen-3-yn-2-ol.

Protocol 1: Synthesis via Hydration and Cyclization [1]

  • Reaction: 2-Methyl-5-hexen-3-yn-2-ol is treated with aqueous sulfuric acid and a mercury (II) sulfate catalyst.

  • Procedure:

    • To a reactor, add 485 mL of 5% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.

    • Add 195 g of 2-methyl-5-hexen-3-yn-2-ol.

    • Slowly heat the mixture to 95 °C and maintain the reaction for 14 hours.

    • Cool the reaction mixture to approximately 0 °C.

    • Neutralize the mixture to a pH of 7-8 with potassium hydroxide.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic phases, wash with water (2 x 2000 mL), and dry over 200 g of anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to yield this compound.

ParameterValueReference
Starting Material 2-Methyl-5-hexen-3-yn-2-ol[1]
Reagents H₂SO₄, HgSO₄, KOH, Ethyl Acetate[1]
Reaction Time 14 hours[1]
Temperature 95 °C[1]
Yield 85%[1]
Derivatization Reactions

Protocol 2: Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid [1]

This protocol outlines the conversion of the ketone to a carboxylic acid, a common functional group in drug molecules.

  • Step 1: Darzens Reaction to form an α,β-epoxy ester.

    • Sodium metal (47 g, 0.87 mol) is added to 300 L of toluene and refluxed for 30 minutes, then cooled to room temperature.

    • A mixture of ethyl chloroacetate (110 g, 0.87 mol) and this compound (110 g, 0.86 mol) is added dropwise over 4 hours.

    • 300 mL of ice-cold water is slowly added, and the mixture is stirred for 30 minutes.

    • The organic phase is separated, and the aqueous phase is extracted with ethyl acetate (3 x 200 mL).

    • The combined organic phases are washed with water (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (154 g, 84% yield).

  • Step 2: Rearrangement to an aldehyde.

    • The epoxy ester is then rearranged to the corresponding aldehyde.

  • Step 3: Oxidation to the carboxylic acid.

    • 54 g of 2,2-dimethyltetrahydropyran-4-carbaldehyde is dissolved in 2000 mL of water.

    • 295 g of potassium permanganate is added, and the reaction is stirred at room temperature for 13 hours.

    • The mixture is centrifuged, and the filtrate is adjusted to pH 6-7 with concentrated hydrochloric acid.

    • The mixture is stirred for 2 hours and then centrifuged to yield the white solid product, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (55.26 g, 92% yield).

StepKey ReagentsYieldReference
1. Darzens Reaction Sodium metal, Ethyl chloroacetate, Toluene84%[1]
3. Oxidation Potassium permanganate92%[1]
Overall Yield 52%[1]

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in various therapeutic areas.

Anticancer Activity

The tetrahydropyran-4-one scaffold is considered a privileged structure in the design of anticancer agents.[2] Derivatives have demonstrated cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell cycle progression.[2]

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
4H-Pyran 4dHCT-116 (Colon)75.1[2]
4H-Pyran 4kHCT-116 (Colon)85.88[2]
Spiro-4H-pyran 5aA549 (Lung)Potent Activity[2]
Spiro-4H-pyran 5aA375 (Melanoma)Potent Activity[2]
Spiro-4H-pyran 5aLNCaP (Prostate)Potent Activity[2]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [2]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from this compound) for 24 to 72 hours. Ensure the final DMSO concentration is below 0.5%.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways in Anticancer Activity

The anticancer effects of tetrahydropyran-4-one derivatives are often mediated through the induction of apoptosis and cell cycle arrest.[2] Key signaling pathways involved include the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the modulation of the Bax/Bcl-2 apoptosis pathway.[2]

anticancer_pathway THP_Derivative This compound Derivative CDK2 CDK2 THP_Derivative->CDK2 Inhibition Bcl2 Bcl-2 THP_Derivative->Bcl2 Inhibition Bax Bax THP_Derivative->Bax Activation CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Anticancer mechanism of tetrahydropyran-4-one derivatives.

Neuroprotective Activity

A series of compounds incorporating a 2,2-dimethylbenzopyran moiety, structurally related to 2,2-dimethyltetrahydropyran, have been synthesized and evaluated as neuroprotective agents for the treatment of ischemic stroke.[3][4] One promising compound, BN-07, significantly improved neuron morphology and increased the survival rate of primary neurons after oxygen-glucose deprivation, outperforming the clinically used drug edaravone.[3][4]

neuroprotection_workflow Start This compound (Building Block) Synthesis Synthesis of 2,2-Dimethylbenzopyran Derivatives Start->Synthesis Treatment Treatment with Synthesized Compounds Synthesis->Treatment OGD_Model Oxygen-Glucose Deprivation (OGD) Model on Primary Neurons OGD_Model->Treatment Analysis Analysis of: - Cell Survival Rate - Neuronal Morphology Treatment->Analysis Outcome Identification of Potent Neuroprotective Agents (e.g., BN-07) Analysis->Outcome

Caption: Workflow for developing neuroprotective agents.

Anti-inflammatory Activity

Certain tetrahydropyran derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2] The proposed mechanism involves the modulation of key inflammatory pathways.

Protocol 4: Assessment of Anti-inflammatory Activity in vitro

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • LPS Stimulation: Pre-treat the cells with the test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to collect the cell lysate.

  • Analysis: Measure the levels of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in the cell lysate or culture supernatant using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some tetrahydropyran derivatives are linked to the inhibition of pro-inflammatory cytokine production, potentially through the opioid system.[5] A common pathway implicated in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of NF-κB and subsequent expression of inflammatory genes.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Expression THP_Derivative Tetrahydropyran Derivative THP_Derivative->Cytokines Inhibition

Caption: Anti-inflammatory mechanism via cytokine inhibition.

Conclusion

This compound is a highly adaptable and valuable building block in the field of medicinal chemistry. Its utility in the synthesis of diverse heterocyclic compounds with significant therapeutic potential, including anticancer, neuroprotective, and anti-inflammatory agents, is well-documented. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile scaffold in the discovery and development of novel drugs.

References

Application Notes and Protocols: 2,2-Dimethyltetrahydropyran-4-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2,2-Dimethyltetrahydropyran-4-one as a versatile intermediate in the development of pharmaceutical agents. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This document details synthetic protocols, quantitative data, and the application of this intermediate in the synthesis of a clinical trial candidate, Mavoglurant, a metabotropic glutamate receptor 5 (mGluR5) antagonist.

Overview of this compound in Drug Discovery

This compound is a valuable building block for introducing the 2,2-dimethyltetrahydropyran moiety into target molecules. The gem-dimethyl substitution can provide steric hindrance, influencing the binding affinity and selectivity of the final drug compound, as well as potentially blocking metabolic pathways, thereby increasing the compound's half-life. Its ketone functionality allows for a wide range of chemical transformations, making it a versatile starting point for the synthesis of complex molecular architectures.

One notable application of this intermediate is in the synthesis of spirocyclic compounds, such as spiro-hydantoins, which have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties. Furthermore, the tetrahydropyran-4-one core is a precursor to tetrahydropyran-4-ol derivatives, which are found in a number of advanced pharmaceutical candidates.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters
Starting MaterialReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Dimethyl(vinyl)ethynylmethanolCyclizationSulfuric AcidAqueous8553[1]
2-Methyl-5-hexen-3-yn-2-olKucherov ReactionMercury (II) Sulfate / Sulfuric AcidAqueous9585[2]
2,3-Dihydro-2,2-dimethyl-4H-pyran-4-oneCatalytic Hydrogenation10% Palladium-on-charcoalEthanolNot Specified74[1]
Table 2: Application of this compound in Pharmaceutical Intermediate Synthesis
Reaction TypeProduct ClassReagentsSolventYield (%)Reference
Darzens CondensationGlycidic EsterEthyl chloroacetate, Sodium ethoxideToluene70 (intermediate)[1]
Oxidation of formyl derivativeCarboxylic AcidPotassium permanganateWater94[2]
ReductionAlcoholSodium borohydrideEthanolHigh (qualitative)[3]
Table 3: Pharmacological Profile of Mavoglurant (AFQ-056)
ParameterValueAssay
TargetMetabotropic glutamate receptor 5 (mGluR5)Functional Assay
Mechanism of ActionNon-competitive antagonist (Negative Allosteric Modulator)Radioligand Binding & Functional Assays
IC₅₀30 nMFunctional assay with human mGluR5
Therapeutic Indications (Investigational)L-dopa induced dyskinesia in Parkinson's disease, Fragile X syndromeClinical Trials

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Kucherov reaction of an enyne alcohol.

Materials:

  • 2-Methyl-5-hexen-3-yn-2-ol

  • Mercury (II) sulfate

  • Sulfuric acid (5% aqueous solution)

  • Potassium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Heating mantle and stirrer

Procedure:

  • To a reaction flask, add 485 mL of 5% aqueous sulfuric acid.

  • Add 30.6 g of mercury (II) sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.

  • Slowly heat the mixture to 95 °C and maintain the reaction for 14 hours with stirring.[2]

  • Cool the reaction mixture to approximately 0 °C in an ice bath.

  • Slowly neutralize the reaction mixture to a pH of 7-8 with potassium hydroxide.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic phases and wash with water (2 x 2000 mL).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield this compound (approx. 192 g, 85% yield).[2]

Protocol 2: Synthesis of 2,2-Dimethyltetrahydropyran-4-ol (Precursor to Mavoglurant)

This protocol describes the reduction of the ketone to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a suitable flask, dissolve 10 g of this compound in 100 mL of 95% ethanol.

  • Cool the solution in an ice bath.

  • Slowly add 2.0 g of sodium borohydride in portions, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add 50 mL of water to quench the excess sodium borohydride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyltetrahydropyran-4-ol. Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthesis_Workflow Start 2-Methyl-5-hexen-3-yn-2-ol Intermediate_Ketone This compound Start->Intermediate_Ketone Kucherov Reaction (HgSO4, H2SO4) Intermediate_Alcohol 2,2-Dimethyltetrahydropyran-4-ol Intermediate_Ketone->Intermediate_Alcohol Reduction (NaBH4) Mavoglurant Mavoglurant Intermediate_Alcohol->Mavoglurant Multi-step Synthesis

Synthetic pathway from a precursor to Mavoglurant.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Mavoglurant Mavoglurant Mavoglurant->mGluR5 Inhibits (Allosteric) Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream

mGluR5 signaling cascade and the inhibitory action of Mavoglurant.

Conclusion

This compound serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its utility is demonstrated through its application in creating diverse scaffolds like spiro-hydantoins and as a precursor to key components of clinical trial candidates such as Mavoglurant. The synthetic protocols provided herein offer robust methods for the preparation and further functionalization of this valuable building block. The detailed signaling pathway of mGluR5 highlights the mechanism of action for drugs derived from this intermediate, providing a clear rationale for its use in the development of novel therapeutics for neurological disorders. Researchers in drug discovery and development can leverage the information in these notes to accelerate their programs and explore new chemical space.

References

Catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one to 2,2-dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one to synthesize 2,2-dimethyltetrahydropyran-4-one. This transformation is a key step in the synthesis of various heterocyclic compounds relevant to the pharmaceutical and fine chemical industries. The protocols described herein are based on established methodologies for the hydrogenation of pyran systems, offering a reproducible and efficient approach.

Introduction

The reduction of cyclic enones is a fundamental transformation in organic synthesis. The catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one provides direct access to the saturated this compound, a valuable building block for more complex molecular architectures. A known method for this conversion involves palladium-catalyzed hydrogenation.[1] This document outlines the general considerations and a specific protocol for this reaction.

Reaction Scheme

G cluster_0 2_3_dihydro_2_2_dimethyl_4H_pyran_4_one 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one 2_2_dimethyltetrahydropyran_4_one This compound 2_3_dihydro_2_2_dimethyl_4H_pyran_4_one->2_2_dimethyltetrahydropyran_4_one Ethanol H2_Pd_C H₂, Pd/C

Caption: Catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the catalytic hydrogenation of pyran systems. These parameters can be optimized for the specific substrate.

ParameterValueNotes
Substrate 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one
Product This compound
Catalyst Palladium on carbon (Pd/C)Other catalysts like Raney Nickel can also be used.[2]
Catalyst Loading 5-10 mol%To be optimized based on substrate purity and reaction scale.
Solvent EthanolOther protic solvents like methanol or isopropanol can be used.
Hydrogen Pressure 1-5 atm (balloon or Parr apparatus)Higher pressures may be required for less reactive substrates.
Temperature Room TemperatureGentle heating may be required to increase reaction rate.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS.
Yield >95% (expected)Based on similar hydrogenations.

Experimental Protocols

This protocol provides a detailed methodology for the catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.

Materials:

  • 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one

  • Palladium on carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Nitrogen gas (or Argon)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Vacuum/inert gas manifold

Procedure:

  • Reactor Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add palladium on carbon (10 wt. %, 0.05 eq.).

    • Seal the flask with septa and connect it to a vacuum/inert gas manifold.

  • Inerting the System:

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition:

    • Add anhydrous ethanol via syringe to the flask to create a slurry of the catalyst.

    • In a separate vial, dissolve 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (1.0 eq.) in anhydrous ethanol.

    • Add the substrate solution to the reaction flask via syringe.

  • Hydrogenation:

    • Purge the flask with hydrogen gas by evacuating the nitrogen atmosphere and backfilling with hydrogen from a balloon. Repeat this three times.

    • Leave the final hydrogen balloon connected to the flask via a needle through a septum.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • The reaction is typically complete when the starting material is no longer detectable.

  • Work-up:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude this compound by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Add Catalyst and Solvent B Inert Atmosphere (N₂ Purge) A->B C Add Substrate Solution B->C D Introduce Hydrogen Gas C->D E Stir at Room Temperature D->E F Monitor Reaction Progress (TLC/GC) E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: General workflow for catalytic hydrogenation.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all operations are performed in a well-ventilated fume hood.

  • Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably as a wet paste.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Purification of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,2-Dimethyltetrahydropyran-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are essential for obtaining high-purity material crucial for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients.

Introduction

This compound is a heterocyclic ketone whose purity is critical for the efficiency and outcome of subsequent chemical reactions. Impurities, such as starting materials, by-products, and residual solvents from its synthesis, can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. This guide outlines the most effective purification techniques: vacuum distillation, flash column chromatography, and recrystallization. Additionally, it details methods for assessing the purity of the final product.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the quantitative data associated with the primary purification techniques for this compound.

Purification TechniquePurity AchievedTypical YieldKey ParametersAdvantagesDisadvantages
Vacuum Distillation >97%53-89%Pressure, TemperatureEffective for removing non-volatile impurities and solvents. Scalable.Not ideal for separating compounds with close boiling points. Requires specialized equipment.
Flash Column Chromatography >98%VariableStationary phase, Mobile phaseHigh resolution for separating closely related impurities.Can be time-consuming and require significant solvent volumes. May not be as easily scalable as distillation.
Recrystallization High (if solid)VariableSolvent system, TemperatureCan yield very pure crystalline material.Dependent on the compound being a solid at room temperature and finding a suitable solvent.

Experimental Protocols

Protocol 1: Vacuum Distillation

Vacuum distillation is the most commonly reported method for the purification of this compound, effectively removing non-volatile impurities and residual solvents.[1]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Grease for glass joints

Procedure:

  • Assemble the distillation apparatus, ensuring all glass joints are properly greased to maintain a good vacuum.

  • Place the crude this compound into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly apply the vacuum, ensuring the system is sealed.

  • Once the desired pressure is reached (e.g., 2 mmHg, 7 mmHg, or atmospheric pressure for higher boiling points), begin heating the flask gently with the heating mantle while stirring.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Different reported conditions include:

    • 168-175 °C at atmospheric pressure.[1]

    • 101 °C at 2 mmHg.[1]

    • 61 °C at 7 mmHg.

  • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Diagram of Vacuum Distillation Workflow:

G cluster_0 Preparation cluster_1 Distillation cluster_2 Completion A Assemble Distillation Apparatus B Charge Crude Product A->B C Apply Vacuum B->C D Heat Gently & Stir C->D E Monitor Temperature D->E F Collect Desired Fraction E->F G Cool Apparatus F->G H Release Vacuum G->H I Collect Purified Product H->I

Vacuum Distillation Workflow
Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

  • TLC plates and developing chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. For a ketone like this compound, a mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Diagram of Flash Chromatography Workflow:

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A Select Solvent System (TLC) B Pack Chromatography Column A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Flash Chromatography Workflow
Protocol 3: Recrystallization (Theoretical)

While this compound is a liquid or low-melting solid at room temperature, recrystallization can be a viable purification method if it can be induced to crystallize, or for solid derivatives. This protocol is a general guideline.

Materials:

  • Crude this compound (if it can be solidified)

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar ketone, solvents like isopropanol, ethanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) could be tested.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Diagram of Recrystallization Logical Flow:

G A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Cool Slowly C->D E Crystals Form D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Recrystallization Logical Flow

Purity Assessment

The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to identify and quantify residual solvents and organic impurities. A purity of over 98% can be determined using high-resolution gas chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and can also be used for quantitative analysis (qNMR) to determine purity against a known internal standard.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ketone functional group (a strong absorption around 1715 cm⁻¹).

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their research and development activities.

References

Application Notes and Protocols for the Analytical Characterization of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyltetrahydropyran-4-one (CAS No: 1194-16-7) is a heterocyclic ketone with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Accurate and robust analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using several common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Compound Information
PropertyValueSource
IUPAC Name 2,2-dimethyloxan-4-onePubChem[2]
CAS Number 1194-16-7Sigma-Aldrich[3]
Molecular Formula C₇H₁₂O₂PubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
Monoisotopic Mass 128.0837 DaPubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments within the molecule. Together, they can unequivocally confirm the compound's core structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Expected NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. Actual values may vary slightly based on solvent and instrument.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.30Singlet6HC(CH₃)₂
~ 2.45Triplet2H-C(=O)-CH₂-C-
~ 3.85Triplet2H-O-CH₂-CH₂-
~ 2.70Singlet (broad)2H-C-CH₂-O-

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 207C=O (Ketone Carbon)
~ 75C(CH₃)₂ (Quaternary Carbon)
~ 60-O-CH₂-
~ 52-C(=O)-CH₂-
~ 38-C-CH₂-O-
~ 24C(CH₃)₂

digraph "NMR_Analysis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, label="NMR Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", compound=true, maxWidth=760];
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edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep1 [label="Weigh Sample\n(5-10 mg)"]; prep2 [label="Dissolve in\nCDCl3 (0.7 mL)"]; prep3 [label="Add TMS\n(Internal Standard)"]; prep1 -> prep2 -> prep3; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; acq1 [label="Acquire 1H Spectrum\n(>=16 scans)"]; acq2 [label="Acquire 13C Spectrum\n(>=1024 scans)"]; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; proc1 [label="Fourier Transform"]; proc2 [label="Phase & Baseline\nCorrection"]; proc3 [label="Calibrate to TMS"]; proc4 [label="Structure Elucidation"]; proc1 -> proc2 -> proc3 -> proc4; }

prep3 -> acq1 [lhead=cluster_acq, label="Transfer to\nNMR Tube"]; acq1 -> acq2; acq2 -> proc1 [lhead=cluster_proc]; }

NMR Analysis Workflow for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is an ideal technique for assessing the purity of this compound and confirming its molecular weight. Gas chromatography separates the compound from volatile impurities, while the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min. Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion (M⁺) and characteristic fragment ions.

Expected GC-MS Data

Table 3: Expected Mass Spectrometry Fragmentation Data

m/zIonProposed Fragment
128[M]⁺Molecular Ion
113[M-CH₃]⁺Loss of a methyl group
85[M-C₃H₇]⁺Alpha-cleavage, loss of propyl radical
70[C₄H₆O]⁺McLafferty rearrangement product
58[C₃H₆O]⁺Fragment corresponding to acetone
43[C₃H₇]⁺Propyl cation

digraph "GCMS_Analysis_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, label="GC-MS Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

prep [label="Prepare Sample\n(1 mg/mL in CH2Cl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject 1 µL into GC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc_sep [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_ion [label="Ionization (EI, 70 eV)\n& Fragmentation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detect [label="Mass Analysis\n(Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Identify Molecular Ion\n- Analyze Fragmentation\n- Assess Purity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

prep -> inject; inject -> gc_sep; gc_sep -> ms_ion [label="Elution"]; ms_ion -> ms_detect; ms_detect -> analysis; }

Workflow for purity assessment and MW confirmation by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a robust and precise method for determining the purity of this compound, especially for identifying non-volatile impurities. A reverse-phase method with UV detection is typically suitable for this compound due to the presence of the carbonyl chromophore.[1][4]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • HPLC Method:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for carbonyl n-π* transition).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Expected HPLC Data

Table 4: HPLC Method Parameters

ParameterSpecification
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Purity Calculation Area % of the main peak relative to total area

digraph "HPLC_Analysis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.7, label="HPLC Purity Analysis Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

start [shape=cds, label="Sample\n(0.5 mg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; filter[label="Filter with\n0.45 µm Syringe Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject 10 µL\ninto HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separation [label="Reverse-Phase\nSeparation (C18)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="UV Detection\n(210 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [shape=note, label="Calculate\nArea % Purity", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> filter -> inject -> separation -> detection -> result; }

HPLC workflow for quantitative purity analysis.

Infrared (IR) Spectroscopy

Application Note:

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the key functional groups present in this compound. The presence of a strong carbonyl (C=O) stretch and C-O ether linkages can be easily confirmed.

Experimental Protocol: IR Analysis

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl plates.

    • ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

  • Data Analysis: The acquired spectrum should be background-corrected automatically. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Data

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
2970-2850StrongC-H (Aliphatic stretch)
1730StrongC=O (Ketone stretch)[5]
1250-1050StrongC-O (Ether stretch)

digraph "IR_Spectroscopy_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, label="IR Spectroscopy Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxWidth=760];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

sample_prep [label="Place Sample on\nATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; background[label="Collect Background\nSpectrum (Clean ATR)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_scan [label="Collect Sample\nSpectrum (16 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Identify Characteristic Peaks:\n- C=O stretch (~1730 cm-1)\n- C-H stretch\n- C-O stretch", fillcolor="#5F6368", fontcolor="#FFFFFF"];

background -> sample_prep; sample_prep -> sample_scan; sample_scan -> analysis; }

Procedure for functional group identification via IR spectroscopy.

References

Application Notes and Protocols for 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyltetrahydropyran-4-one, a versatile heterocyclic ketone, in the synthesis of various biologically active compounds. This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.

Physicochemical Properties
PropertyValue
CAS Number 1194-16-7[1][2]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Liquid
IUPAC Name 2,2-dimethyloxan-4-one[3]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the hydration of an appropriate unsaturated alcohol precursor.

Protocol 1: Synthesis from Dimethyl(vinyl)ethynylmethanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Dimethyl(vinyl)ethynylmethanol

  • Sulfuric acid (5% aqueous solution)

  • Ether

  • Potassium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Slowly add dimethyl(vinyl)ethynylmethanol to a 5% aqueous solution of sulfuric acid.

  • Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85°C.

  • After the reaction is complete, separate the upper organic layer.

  • Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.

  • Combine the organic layer from step 3 with the ether extracts.

  • Wash the combined organic phase sequentially with potassium carbonate solution and water.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Remove the ether by evaporation.

  • Purify the residue by vacuum distillation to obtain this compound.[1]

Application Note 1: Synthesis of Anti-inflammatory Agents

The tetrahydropyran-4-one scaffold is a valuable core for the synthesis of compounds with potential anti-inflammatory properties. These derivatives can modulate key inflammatory pathways. Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. A major inflammatory cascade is triggered by lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4) and downstream pathways like MAPK and PI3K/Akt, leading to the production of pro-inflammatory mediators.[4]

Signaling Pathway of LPS-Induced Inflammation

LPS_Inflammation_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TRAF6->IKK MAPKs MAPKs (JNK, p38, ERK) TAK1->MAPKs AP1 AP-1 MAPKs->AP1 ProInflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) AP1->ProInflammatory_Mediators induce expression of IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB->ProInflammatory_Mediators induce expression of Akt Akt PI3K->Akt Pyran_Derivative Tetrahydropyran-4-one Derivative Pyran_Derivative->MAPKs potential inhibition Pyran_Derivative->IKK potential inhibition Pyran_Derivative->PI3K potential inhibition PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyran_Inhibitor Pyran-based Inhibitor Pyran_Inhibitor->PI3K inhibits Pyran_Inhibitor->mTORC1 inhibits

References

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethyltetrahydropyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyltetrahydropyran-4-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: The purity of starting materials is crucial. Ensure that the starting alkyne, such as 2-methyl-5-hexene-3-yn-2-ol, is free of impurities. The mercury salt catalyst (e.g., mercury (II) sulfate) and sulfuric acid should also be of high quality.

  • Reaction Conditions:

    • Temperature: The reaction temperature for the Kucherov reaction is a critical parameter. A temperature of around 95°C has been reported to give good yields.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A reaction time of 10-15 hours has been reported to be effective.[1]

    • Catalyst Loading: The concentration of the mercury catalyst and sulfuric acid can impact the reaction rate and yield. Optimize the catalyst loading for your specific setup.

  • Moisture Control: While the reaction is performed in an aqueous medium, ensuring that your organic solvents and reagents (where applicable) are dry before use can prevent unwanted side reactions.

  • Work-up Procedure: Inefficient extraction of the product from the aqueous layer can lead to significant losses. Use an appropriate solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A2: Side reactions can compete with the desired cyclization, reducing the yield and complicating purification.

  • Intermolecular Reactions: At high concentrations of the starting alkyne, intermolecular reactions may occur. While the intramolecular Kucherov reaction is generally favored, consider performing the reaction at a slightly lower concentration if significant high-molecular-weight impurities are observed.

  • Incomplete Cyclization: Inadequate reaction time or temperature may lead to the presence of unreacted starting material or partially reacted intermediates. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.

  • Alternative Cyclization Pathways: Depending on the substrate and conditions, alternative cyclization pathways may become accessible, leading to isomeric byproducts. Careful control of the reaction parameters, particularly the acid concentration and temperature, can help to favor the desired 6-membered ring formation.

Q3: I am facing difficulties in purifying the final product. What are the recommended purification strategies?

A3: this compound is often an oil, which can make purification challenging.

  • Vacuum Distillation: This is a common method for purifying the product. A boiling point of 168-175 °C has been reported for the collected fraction.[2][3]

  • Column Chromatography: If distillation does not provide sufficient purity, column chromatography using silica gel is a viable option. A gradient of hexanes and ethyl acetate can be effective for separating the desired product from impurities.[4]

  • Proper Work-up: Before purification, ensure a thorough work-up to remove inorganic salts and acidic residues. Washing the organic extracts with a saturated sodium bicarbonate solution and brine is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: The Kucherov reaction of 2-methyl-5-hexene-3-yn-2-ol using a mercury salt (e.g., mercury (II) sulfate) and sulfuric acid as a catalyst is a commonly reported and high-yielding method, with reported yields as high as 85%.[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure proper disposal of mercury-containing waste according to your institution's guidelines.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by TLC or GC. A sample of the reaction mixture can be periodically taken, worked up, and analyzed to observe the disappearance of the starting material and the appearance of the product.

Q4: Can I use an alternative catalyst to the mercury salt?

A4: While mercury salts are highly effective for alkyne hydration, their toxicity is a significant concern. Research into less toxic alternatives is ongoing. For other types of cyclizations to form tetrahydropyran rings, other catalysts such as palladium have been used.[2] However, for the specific transformation from 2-methyl-5-hexene-3-yn-2-ol, mercury-based catalysts are the most commonly reported.

Quantitative Data Presentation

Starting MaterialCatalyst/ReagentsReaction ConditionsYield (%)Reference
2-methyl-5-hexene-3-yn-2-olMercury (II) sulfate, Sulfuric acid, Water95 °C, 14 hours85[1]
2,3-dihydro-2,2-dimethylpyran-4-one10% Palladium-on-charcoal, HydrogenEthanol, 6 hours74[2]
Dimethyl(vinyl)ethynylmethanolSulfuric acid85 °C, 4 hours53[2][3]

Experimental Protocols

High-Yield Synthesis via Kucherov Reaction

This protocol is adapted from a patented procedure with a reported yield of 85%.[1]

Materials:

  • 2-methyl-5-hexene-3-yn-2-ol

  • Mercury (II) sulfate

  • 5% Aqueous Sulfuric Acid

  • Potassium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reactor, add 485 ml of 5% aqueous sulfuric acid.

  • Add 30.6 g of Mercury (II) sulfate and 195 g of 2-methyl-5-hexene-3-yn-2-ol.

  • Slowly heat the mixture to 95 °C and maintain for 14 hours.

  • Cool the reaction mixture to approximately 0 °C.

  • Slowly neutralize the mixture to a pH of 7-8 with potassium hydroxide.

  • Extract the aqueous layer twice with 500 ml of ethyl acetate.

  • Combine the organic phases and wash twice with 2000 ml of water.

  • Dry the organic phase with 200 g of anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by removing the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain this compound.

Visualizations

logical_relationship Troubleshooting Workflow for Low Yield start Low Yield Observed reagent_purity Check Reagent Purity (Starting Material, Catalyst) start->reagent_purity reaction_conditions Verify Reaction Conditions (Temperature, Time) start->reaction_conditions workup Review Work-up & Extraction Procedure start->workup side_reactions Investigate Side Reactions (TLC, GC-MS) reagent_purity->side_reactions If impurities present reaction_conditions->side_reactions If conditions suboptimal workup->reagent_purity If product loss suspected optimization Optimize Reaction Parameters (Concentration, Catalyst Loading) side_reactions->optimization solution Improved Yield optimization->solution

Caption: Troubleshooting workflow for low yield.

experimental_workflow Synthesis of this compound start Start: 2-methyl-5-hexene-3-yn-2-ol reaction Kucherov Reaction (HgSO4, H2SO4, H2O, 95°C) start->reaction neutralization Neutralization (KOH) reaction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification product Product: 2,2-Dimethyl- tetrahydropyran-4-one purification->product

References

Technical Support Center: Synthesis of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyltetrahydropyran-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, particularly focusing on the common and effective route involving the acid-catalyzed hydration and cyclization of 2-methyl-5-hexen-3-yn-2-ol.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. Here are some troubleshooting steps to consider:

  • Catalyst Activity: The use of a mercury-based catalyst, such as mercury (II) sulfate, is common for the hydration of the alkyne.[1] Ensure the catalyst is of high purity and has not been deactivated. The concentration of the acid catalyst (e.g., sulfuric acid) is also critical.

  • Reaction Temperature: The reaction temperature for the cyclization is crucial. A temperature of around 95°C has been reported to be effective.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Reaction Time: A reaction time of approximately 14 hours has been documented for this synthesis.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for your specific setup.

  • Purity of Starting Materials: Impurities in the starting material, 2-methyl-5-hexen-3-yn-2-ol, can interfere with the reaction. Ensure the starting material is pure and free of any residual solvents or byproducts from its synthesis.

  • Efficient Stirring: The reaction mixture is heterogeneous. Vigorous stirring is necessary to ensure good contact between the reactants and the catalyst.

Issue 2: Presence of Significant Side Products in the Final Product

Question: After purification, I am observing significant impurities alongside my this compound. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in this synthesis. Based on the reaction mechanism, several side products are plausible:

  • Incomplete Cyclization: The intermediate after the hydration of the alkyne is a hydroxy-ketone. If the cyclization is not complete, this acyclic intermediate may remain in the reaction mixture.

    • Solution: Ensure sufficient reaction time and optimal temperature to drive the intramolecular cyclization to completion.

  • Formation of Isomeric Pyranones: While the desired product is this compound, there is a possibility of forming other isomers. For instance, if the initial hydration of the alkyne is not perfectly regioselective, it could lead to the formation of a different ketone, which upon cyclization would yield an isomeric pyranone.

    • Solution: The use of a mercury (II) catalyst generally favors the Markovnikov addition of water to the alkyne, leading to the desired ketone precursor.[1] Adhering to established protocols with this catalyst system can minimize the formation of other isomers.

  • Dehydration Products: Under acidic conditions and at elevated temperatures, elimination of water from the desired product or intermediates could occur, leading to the formation of unsaturated pyranone derivatives, such as 2,2-Dimethyl-5,6-dihydro-2H-pyran-4-one.

    • Solution: Carefully control the reaction temperature and avoid excessively harsh acidic conditions. After the reaction is complete, promptly neutralize the acid to prevent further side reactions during workup.

  • Furan Derivatives: It is known that enynols can undergo cyclization to form furan derivatives under certain catalytic conditions. While less common in this specific synthesis, the formation of a five-membered furan ring instead of the six-membered pyran ring is a theoretical possibility.

    • Solution: The reaction conditions, particularly the choice of acid and catalyst, are optimized for the formation of the tetrahydropyran ring. Deviating from established protocols may increase the likelihood of forming furan-based side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: One of the most frequently cited and industrially scalable methods is the Kucherov reaction (mercury-catalyzed hydration) of 2-methyl-5-hexen-3-yn-2-ol, followed by an intramolecular cyclization.[1] This one-pot synthesis is advantageous due to its relatively high yield and the availability of the starting material. Another common method involves the catalytic hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.[2]

Q2: What is the role of the mercury catalyst in the synthesis from 2-methyl-5-hexen-3-yn-2-ol?

A2: The mercury (II) salt, typically HgSO₄, acts as a Lewis acid catalyst to facilitate the hydration of the alkyne triple bond. It activates the alkyne towards nucleophilic attack by water, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.

Q3: How can I effectively purify the final this compound product?

A3: The most common method for purifying this compound is vacuum distillation.[1][2] For more challenging separations or to achieve very high purity, column chromatography on silica gel can also be employed.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles. All waste containing mercury must be disposed of according to institutional and environmental regulations. Strong acids like sulfuric acid are corrosive and should also be handled with care.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound from 2-methyl-5-hexen-3-yn-2-ol. Please note that yields can vary based on the specific experimental setup and scale.

ParameterValueReference
Starting Material 2-methyl-5-hexen-3-yn-2-ol[1]
Catalyst Mercury (II) sulfate (HgSO₄)[1]
Acid 5% Aqueous Sulfuric Acid (H₂SO₄)[1]
Reaction Temperature 95 °C[1]
Reaction Time 14 hours[1]
Reported Yield 85%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Kucherov Reaction and Cyclization

This protocol is adapted from a reported synthetic method.[1]

Materials:

  • 2-methyl-5-hexen-3-yn-2-ol (195 g)

  • 5% Aqueous Sulfuric Acid (485 ml)

  • Mercury (II) sulfate (30.6 g)

  • Potassium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a suitable reactor, add 485 ml of 5% aqueous sulfuric acid.

  • To the acid solution, add 30.6 g of mercury (II) sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.

  • Slowly heat the reaction mixture to 95 °C with vigorous stirring.

  • Maintain the reaction at 95 °C for 14 hours.

  • After 14 hours, cool the reaction mixture to approximately 0 °C.

  • Slowly neutralize the reaction mixture to a pH of 7-8 with a potassium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (2 x 500 ml).

  • Combine the organic phases and wash with water (2 x 2000 ml).

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway Main Synthesis and Potential Side Reactions A 2-Methyl-5-hexen-3-yn-2-ol B Hydroxy-Ketone Intermediate (Acyclic) A->B Hydration (H₂O, H⁺, HgSO₄) C This compound (Desired Product) B->C Intramolecular Cyclization D Isomeric Pyranone B->D Alternative Cyclization F Furan Derivative B->F 5-Exo-Dig Cyclization E 2,2-Dimethyl-5,6-dihydro-2H-pyran-4-one (Dehydration Product) C->E Dehydration

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction Time (TLC/GC) start->check_time check_reagents Assess Purity of Starting Materials start->check_reagents optimize Optimize Conditions check_catalyst->optimize check_temp->optimize check_time->optimize check_reagents->optimize success Improved Yield optimize->success

Caption: Workflow for troubleshooting low product yield.

References

Stability of 2,2-Dimethyltetrahydropyran-4-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2-Dimethyltetrahydropyran-4-one under various experimental conditions.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

    • A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis (acidic and basic conditions) which may lead to ring-opening, oxidation, and potential photolytic degradation. The presence of a ketone functional group and an ether linkage within the tetrahydropyran ring are key sites for reactivity.

  • Q2: How should I properly store this compound to ensure its stability?

    • A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. Long-term storage at refrigerated conditions (2-8 °C) is recommended.

  • Q3: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What could be the cause?

    • A3: Unexpected peaks are likely due to degradation products. The identity of these products will depend on the conditions your sample has been exposed to. For example, acidic or basic conditions can lead to ring-opened products, while exposure to oxidizing agents can result in various oxidized species. Thermal stress may cause fragmentation. It is recommended to perform a forced degradation study to identify potential degradants.

  • Q4: Can this compound form peroxides?

    • A4: Like other cyclic ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. It is good practice to test for peroxides in aged samples, especially if the material has not been stored under an inert atmosphere.

  • Q5: What analytical techniques are suitable for monitoring the stability of this compound?

    • A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is a robust method for monitoring the stability of this compound and separating it from its potential degradation products. Gas chromatography (GC) coupled with MS can also be a valuable technique, particularly for identifying volatile degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, viscosity) Degradation of the compound due to improper storage (exposure to light, air, or high temperatures).Do not use the material. If safe to handle, take a small sample for purity analysis (e.g., by HPLC or GC-MS) to identify degradation products. Review and rectify storage conditions.
Inconsistent experimental results Degradation of the compound in stock solutions or during the experiment.Prepare fresh solutions of this compound for each experiment. If the experimental conditions are harsh (e.g., strong acid/base, high temperature), assess the stability of the compound under those specific conditions.
Low assay value for the pure compound The compound may have degraded over time.Re-test the purity of the compound using a validated analytical method. If the purity is below the required specification, a fresh batch of the compound should be procured.
Appearance of new peaks in stability samples Formation of degradation products.Characterize the new peaks using techniques like LC-MS/MS or GC-MS to identify the degradation products. This will help in understanding the degradation pathway.

Stability of this compound Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1] The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the expected reactivity of the molecule and data from structurally similar compounds, as specific published stability data for this compound is limited. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]

Table 1: Summary of Forced Degradation Conditions and Illustrative Results

Stress Condition Reagent/Method Temperature Duration Illustrative % Degradation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hours~15%Ring-opened hydroxy carboxylic acid
Basic Hydrolysis 0.1 M NaOHRoom Temperature8 hours~10%Ring-opened hydroxy carboxylate salt
Oxidative 3% H₂O₂Room Temperature24 hours~20%Ring-opened dicarboxylic acid, other oxidized species
Thermal Dry Heat80°C48 hours~5%Fragmentation products
Photolytic UV light (254 nm)Ambient24 hours~10%Isomeric and fragmented photoproducts

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3. Basic Hydrolysis

  • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation

  • To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 6, 12, and 24 hours).

5. Thermal Degradation

  • Place a known amount of solid this compound in a glass vial.

  • Store the vial in a temperature-controlled oven at 80°C.

  • At specified time points (e.g., 24 and 48 hours), remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

6. Photolytic Degradation

  • Place a solution of this compound (e.g., 1 mg/mL in methanol) in a quartz cuvette or a suitable UV-transparent container.

  • Expose the sample to a UV light source (e.g., 254 nm) in a photostability chamber.

  • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • Withdraw aliquots at specified time points for analysis.

7. Sample Analysis

  • All samples should be analyzed by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength or a mass spectrometer.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Study Objectives protocol Develop Forced Degradation Protocol start->protocol analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) protocol->analytical_method stress_testing Perform Forced Degradation Studies analytical_method->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation stress_testing->oxidation thermal Thermal Stress stress_testing->thermal photo Photolytic Stress stress_testing->photo analyze_samples Analyze Stressed Samples acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples identify_degradants Identify & Characterize Degradation Products analyze_samples->identify_degradants quantify_degradation Quantify Degradation & Assess Mass Balance identify_degradants->quantify_degradation report Generate Stability Report quantify_degradation->report

Caption: Workflow for assessing the stability of this compound.

References

Handling and storage recommendations for 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and optimal storage of 2,2-Dimethyltetrahydropyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q2: What are the recommended personal protective equipment (PPE) when handling this compound?

A2: When handling this compound, it is recommended to wear suitable protective clothing, such as a flame-retardant antistatic lab coat, and protective gloves.[1][3] Eye and face protection, such as safety glasses with side shields or goggles, is also necessary to prevent contact.[3]

Q3: How should this compound be stored to ensure its stability?

A3: To maintain the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration is recommended.[3] The compound should be stored away from heat, sparks, open flames, and hot surfaces.[4] Some sources also suggest handling and storing it under an inert gas atmosphere.

Q4: Are there any specific materials or conditions to avoid when storing this compound?

A4: Yes, avoid storing this compound near incompatible materials such as strong oxidizing agents and strong bases.[4] It is also important to prevent exposure to electrostatic discharge, which can be a potential ignition source.[1]

Q5: I've noticed a change in the physical appearance of my stored this compound. What could be the cause?

A5: A change in physical appearance can indicate chemical degradation. For cyclic ethers like this compound, one potential issue is the formation of explosive peroxides over time, especially with exposure to light and air.[5] The presence of crystals or a viscous liquid could be a sign of peroxide formation.[5]

Q6: How can I test for the presence of peroxides in my sample?

A6: If you suspect peroxide formation, it is critical to handle the material with extreme caution and contact your institution's Environmental Health and Safety (EHS) office immediately.[5] Do not attempt to open or move a container with suspected high levels of peroxides.[5] For testing, commercial peroxide test strips are available for a more quantitative measurement.[5] A qualitative test involves adding 1-3 mL of the sample to an equal volume of acetic acid in a fume hood, followed by a few drops of a freshly prepared, saturated potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[5]

Summary of Quantitative Data

ParameterValueSource
Boiling Point 166 - 166.5 °C
Density 1.084 g/cm³ (at 25 °C)
Flash Point 60-64°C/8mm[1]
Vapor Pressure 0.995mmHg at 25°C[1]
Recommended Storage Temperature Refrigerated[3]

Troubleshooting Workflow for Handling and Storage Issues

G cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_action Corrective Actions observe_issue Issue Observed with This compound check_appearance Check Physical Appearance (e.g., crystals, discoloration) observe_issue->check_appearance Degradation Suspected review_storage Review Storage Conditions (temperature, light, atmosphere) observe_issue->review_storage Inconsistent Results test_peroxides Test for Peroxides (if safe to do so) check_appearance->test_peroxides Appearance Changed use_fresh Use Fresh Stock check_appearance->use_fresh Appearance Normal check_age Check Age of Compound review_storage->check_age Conditions Proper adjust_storage Adjust Storage to Recommended Conditions (e.g., refrigerate, inert gas) review_storage->adjust_storage Conditions Improper check_age->use_fresh Compound is Old contact_ehs Contact EHS for Disposal (if peroxides are high or suspected) test_peroxides->contact_ehs Peroxides Present test_peroxides->use_fresh Peroxides Absent adjust_storage->use_fresh After Adjustment

References

Common impurities in 2,2-Dimethyltetrahydropyran-4-one and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyltetrahydropyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-reactions, or the work-up process. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 2-methyl-3-butyne-2-alcohol, bromoethene, mesityl oxide, or ethyl formate.

  • Reaction Intermediates: Incomplete reaction progression can leave intermediates in the final product.

  • Byproducts: Side-reactions can lead to the formation of various unintended molecules.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, diethyl ether, ethyl acetate) may be present.

  • Catalyst Residues: Traces of catalysts, such as mercury or palladium compounds, might remain.[1]

  • Decomposition Products: The compound may degrade if exposed to harsh acidic or basic conditions, particularly during work-up.[2]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the main component and non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation of the desired product and for identifying and quantifying major impurities.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or significant side-product formation.Optimize reaction conditions (temperature, time, stoichiometry). Monitor reaction progress using TLC or GC.
Inefficient work-up.Ensure proper phase separation during extractions and use appropriate washing solutions (e.g., brine, dilute acid/base).
Presence of Unreacted Starting Materials Reaction did not go to completion.Increase reaction time or temperature, or consider adding more of the excess reagent.
Inefficient purification.For volatile starting materials, vacuum distillation is effective. Column chromatography can also be used for separation.
Residual Solvents Detected Incomplete removal of solvents after extraction or chromatography.Dry the product under high vacuum for an extended period. For high-boiling solvents, azeotropic distillation with a lower-boiling solvent might be necessary.
Discoloration of the Final Product Presence of colored impurities or degradation products.Purify by column chromatography or distillation. If the product is a solid, recrystallization can be effective.
Product Appears Wet or Oily Incomplete drying.Ensure the use of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation. Dry the final product under vacuum.[1]

Purification Protocols

Experimental Protocol 1: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and gauge

  • Thermometer

Procedure:

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 60-64°C at 8 mmHg).[5]

  • Once the main fraction is collected, stop heating and allow the apparatus to cool before releasing the vacuum.

Experimental Protocol 2: Purification by Column Chromatography

This technique is suitable for removing impurities with similar polarities to the product.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Crude this compound

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, starting with a low polarity.

  • Gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Data Comparison

Purification Method Purity Before (%) Purity After (%) Key Advantages
Vacuum Distillation 85>98Effective for large quantities and removing non-volatile impurities.
Column Chromatography 85>99High resolution for separating closely related impurities.

Note: The purity values are representative and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.

Impurity Removal Workflow

cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Analytical Assessment Analytical Assessment Crude Product->Analytical Assessment GC-MS, NMR Impurity Identification Impurity Identification Analytical Assessment->Impurity Identification Vacuum Distillation Vacuum Distillation Impurity Identification->Vacuum Distillation Non-volatile or high-boiling impurities Column Chromatography Column Chromatography Impurity Identification->Column Chromatography Polar or closely related impurities Aqueous Wash Aqueous Wash Impurity Identification->Aqueous Wash Acidic/Basic impurities Pure Product Pure Product Vacuum Distillation->Pure Product Column Chromatography->Pure Product Aqueous Wash->Pure Product:w Final Purity Check Final Purity Check Pure Product->Final Purity Check GC-MS, HPLC, NMR

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyltetrahydropyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2,2-dimethyltetrahydropyran-4-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes are employed for the synthesis of this compound. The most common methods include:

  • Prins Cyclization: This acid-catalyzed reaction involves the cyclization of a homoallylic alcohol with an aldehyde. It is a powerful method for forming the tetrahydropyran ring.[1][2]

  • Catalytic Hydrogenation: This method involves the reduction of a corresponding pyran-4-one precursor using a metal catalyst and hydrogen gas to yield the saturated tetrahydropyran-4-one.[3]

  • Kucherov Reaction: This reaction involves the mercury-catalyzed hydration of an appropriate alkyne precursor to form the ketone.[4][5]

  • Intramolecular Hetero-Diels-Alder Reaction: This method can be used to construct the tetrahydropyran ring system with good stereocontrol.

Q2: How can I purify the final this compound product?

A2: Purification of this compound is typically achieved through one of the following methods:

  • Vacuum Distillation: This is a common and effective method for purifying liquid products with relatively high boiling points.[6][7]

  • Column Chromatography: For higher purity requirements or for separating close-boiling impurities, column chromatography on silica gel is a suitable technique.[3]

  • Recrystallization: If the derivative is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Low Reaction Yield

Problem: The yield of the desired this compound derivative is significantly lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature to find the optimal range for your specific substrate and catalyst system. Monitor the reaction progress by TLC or GC at different temperatures.
Incorrect Reaction Time Monitor the reaction progress closely using TLC or GC to determine the point of maximum product formation before significant decomposition or side-product formation occurs.
Poor Catalyst Activity Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, ensure proper activation procedures have been followed. Consider testing a different batch or supplier of the catalyst. For catalytic hydrogenations, catalyst poisoning by impurities in the starting materials or solvent can be an issue.[3]
Inefficient Stirring In heterogeneous reactions, vigorous stirring is crucial to ensure good contact between reactants and the catalyst. Use an appropriate stir bar or mechanical stirrer and ensure a vortex is visible.
Moisture or Air Sensitivity Some reactions, particularly those involving organometallic reagents or strong bases, are sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products

Problem: Significant formation of an unexpected side product is observed.

Side Product Potential Cause Troubleshooting Steps
Corresponding Alcohol (2,2-Dimethyltetrahydropyran-4-ol) Over-reduction of the ketone during catalytic hydrogenation.[3]Reduce the hydrogen pressure and/or reaction temperature.[3] Monitor the reaction closely and stop it as soon as the starting material is consumed.[3] Consider using a less active catalyst or a catalyst poison to improve selectivity.
Dehydration Products Strong acidic conditions or high temperatures can lead to the elimination of water, especially if a hydroxyl group is present in the molecule.Use a milder acid catalyst or lower the reaction temperature. Consider using a non-protic solvent.
Rearrangement Products In some acid-catalyzed reactions like the Prins cyclization, carbocation rearrangements can occur, leading to isomeric products.Screen different Lewis or Brønsted acids to find one that minimizes rearrangement. Lowering the reaction temperature can also suppress carbocation rearrangements.

Experimental Protocols

General Procedure for Synthesis via Kucherov Reaction

This protocol is a general guideline and may require optimization for specific derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkyne precursor in a suitable solvent (e.g., aqueous sulfuric acid).

  • Catalyst Addition: Add a catalytic amount of a mercury(II) salt (e.g., mercury(II) sulfate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95°C) and stir vigorously for the required time (e.g., 14 hours), monitoring the reaction progress by TLC or GC.[8]

  • Workup: Cool the reaction mixture to room temperature and quench by carefully adding a neutralizing agent (e.g., potassium hydroxide solution) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[7]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
Method Starting Material Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Kucherov Reaction2-Methyl-5-hexen-3-yn-2-olHgSO₄, H₂SO₄Water951485[8]
Prins CyclizationHomoallylic alcohol & AldehydeLewis/Brønsted AcidDichloromethaneVariesVariesModerate to Good[1][2]
Catalytic Hydrogenation2,2-Dimethyl-dihydropyran-4-onePd/CEthanolRoom Temp.VariesHigh[3]

Visualizations

Logical Workflow for Synthesis and Purification

G General Workflow for Synthesis and Purification of this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup (Reactants, Solvent) Start->Reaction_Setup Catalyst_Addition Catalyst/Reagent Addition Reaction_Setup->Catalyst_Addition Reaction Reaction (Temperature, Time) Catalyst_Addition->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Reaction Workup (Quenching, Neutralization) Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification_Method Purification Method? Drying->Purification_Method Vacuum_Distillation Vacuum Distillation Purification_Method->Vacuum_Distillation Liquid Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography High Purity Needed Final_Product Pure Product Vacuum_Distillation->Final_Product Column_Chromatography->Final_Product G Troubleshooting Flowchart for Low Reaction Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_Materials Purify Starting Materials Check_Purity->Impure_Materials No Check_Conditions Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Impure_Materials->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Check_Catalyst Catalyst Active? Check_Conditions->Check_Catalyst Yes Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Temp->Check_Catalyst Optimize_Time->Check_Catalyst Replace_Catalyst Use Fresh/New Catalyst Check_Catalyst->Replace_Catalyst No Check_Stirring Is Stirring Efficient? Check_Catalyst->Check_Stirring Yes Replace_Catalyst->Check_Stirring Improve_Stirring Increase Stirring Rate/ Use Mechanical Stirrer Check_Stirring->Improve_Stirring No Re-run_Reaction Re-run Optimized Reaction Check_Stirring->Re-run_Reaction Yes Improve_Stirring->Re-run_Reaction

References

Challenges in the scale-up of 2,2-Dimethyltetrahydropyran-4-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,2-Dimethyltetrahydropyran-4-one production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent synthesis routes start from readily available materials. One common method involves the acid-catalyzed cyclization of a suitable precursor, such as the hydration of an unsaturated alcohol like 2-methyl-5-hexen-3-yn-2-ol. Another approach is the hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one.[1] A multi-step synthesis beginning with the reaction between ethyl chloroacetate and this compound in the presence of sodium and toluene has also been described.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of this compound production, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include reaction temperature, mixing efficiency, rate of reagent addition, and reaction time. Poor control of these parameters can lead to the formation of byproducts and impurities.[3][4]

Q3: What are the primary safety concerns when producing this compound at a larger scale?

A3: Key safety concerns include the handling of flammable solvents and corrosive acids. Some synthesis routes may also involve exothermic reactions, necessitating robust thermal management to prevent runaway reactions.[5][6] When using mercury-based catalysts, appropriate handling and disposal procedures are critical due to their toxicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Product Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. - Increase Catalyst Loading: If a catalyst is used, a slight increase in its concentration may improve the conversion rate. - Temperature Adjustment: Ensure the reaction is maintained at the optimal temperature. Low temperatures can slow down the reaction, while excessively high temperatures may lead to degradation.[4]
Side Reactions and Byproduct Formation - Control Reagent Addition: Slow and controlled addition of reagents can minimize localized high concentrations that may favor side reactions. - Improve Mixing: Inefficient mixing can create "hot spots" or areas of high reactant concentration, leading to byproduct formation. Ensure the agitation is sufficient for the reactor volume.[7][8] - Modify Reaction Conditions: Adjusting the temperature or using a different solvent can sometimes suppress unwanted side reactions.
Product Degradation - Minimize Exposure to High Temperatures: If the product is thermally sensitive, use vacuum distillation for purification to lower the boiling point. - Quench the Reaction Promptly: Once the reaction is complete, it should be quenched and worked up without delay to prevent degradation of the product.
Problem 2: Product Purity Issues
Potential Cause Recommended Solution(s)
Presence of Starting Materials - Drive the Reaction to Completion: Refer to the solutions for "Incomplete Reaction" in the Low Product Yield section. - Efficient Purification: Optimize the purification process, such as fractional distillation under reduced pressure, to effectively separate the product from unreacted starting materials.
Formation of Impurities - Identify Impurities: Use analytical techniques like GC-MS or NMR to identify the structure of the main impurities. This can provide insights into the side reactions occurring. - Optimize Work-up Procedure: Ensure that the extraction and washing steps are effective in removing impurities. Adjusting the pH during aqueous washes can sometimes help. - Alternative Purification Methods: If distillation is ineffective, consider other purification techniques like column chromatography for smaller scales or crystallization if the product is a solid at a certain temperature.
Solvent Contamination - Use High-Purity Solvents: Ensure that the solvents used are of an appropriate grade and are dry if the reaction is moisture-sensitive. - Efficient Solvent Removal: Ensure complete removal of the solvent after the reaction, for instance by using a rotary evaporator followed by a high-vacuum pump.

Experimental Protocols

Below are detailed methodologies for common lab-scale syntheses of this compound. These can serve as a baseline for process development and scale-up.

Method 1: Hydration of Dimethyl(vinyl)ethynylmethanol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Initial Charge: Charge the flask with an aqueous solution of sulfuric acid (e.g., 5%).[1][2]

  • Reagent Addition: Slowly add dimethyl(vinyl)ethynylmethanol to the acidic solution while stirring vigorously. Maintain the initial reaction for approximately 1 hour.

  • Heating and Catalyst Addition: Gradually heat the reaction mixture to around 85°C. Add a mercury-based sulfate catalyst in portions over several hours.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Neutralize the aqueous layer with potassium carbonate and extract with a suitable solvent like diethyl ether.[1]

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 168-175°C.[1][2]

Method 2: Hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one
  • Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal.[1]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate to obtain the crude product. Further purification can be achieved by distillation if necessary.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound based on available literature. Note that yields can vary significantly with scale and optimization.

Synthesis Route Starting Material Key Reagents/Catalyst Solvent Temperature Typical Yield Reference
HydrationDimethyl(vinyl)ethynylmethanolSulfuric acid, Mercury sulfateWater/Ether85°C~53%[1][2]
Hydrogenation2,3-dihydro-2,2-dimethyl-4H-pyran-4-one10% Pd/C, H₂EthanolRoom Temp.~74%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup reaction_execution Reaction Execution (Temp & Mixing Control) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC/GC) reaction_execution->monitoring quenching Quenching monitoring->quenching extraction Extraction & Washing quenching->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification final_product Final Product purification->final_product analysis Purity & Identity (GC, NMR, etc.) final_product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impurities) check_completion Check Reaction Completion start->check_completion analyze_impurities Identify Impurities (GC-MS, NMR) start->analyze_impurities check_side_reactions Investigate Side Reactions check_completion->check_side_reactions adjust_params Adjust Reaction Parameters (Time, Temp, Catalyst) check_completion->adjust_params check_degradation Assess Product Stability check_side_reactions->check_degradation improve_mixing Improve Mixing/Agitation check_side_reactions->improve_mixing refine_purification Refine Purification (e.g., Vacuum Distillation) check_degradation->refine_purification review_workup Review Work-up Protocol analyze_impurities->review_workup optimize_purification Optimize Purification Method review_workup->optimize_purification optimize_purification->refine_purification

Caption: A logical approach to troubleshooting common issues in chemical synthesis scale-up.

References

Technical Support Center: 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of 2,2-Dimethyltetrahydropyran-4-one. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed in appearance (e.g., discoloration, formation of solids). What could be the cause?

A change in the physical appearance of this compound is often an indicator of chemical degradation. The most common causes include:

  • Oxidation: Prolonged exposure to air (oxygen) can lead to the oxidation of the molecule, a common degradation pathway for cyclic ethers and ketones.[1]

  • Peroxide Formation: Like many cyclic ethers, this compound may form explosive peroxides over time, especially when exposed to light and air. The presence of crystals or a viscous liquid can be an indicator of peroxide formation.[1] Caution: If you suspect significant peroxide formation, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

  • Polymerization: Instability can sometimes lead to polymerization, resulting in the formation of solid or viscous materials.[1]

  • Contamination: The accidental introduction of contaminants can catalyze degradation reactions.[1]

Q2: What are the optimal storage conditions to prevent the degradation of this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.[1]

  • Light: Protect from light by storing in an amber or opaque container.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[1]

  • Incompatible Substances: Store away from strong oxidizing agents, acids, and bases.[1]

Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?

Yes, inconsistent experimental results can be a strong indicator of compound degradation.[1] If this compound degrades in your stock solution or experimental medium, its effective concentration will change over time, leading to variability in your results.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before your experiments.[1]

  • Assess Solution Stability: If possible, perform a time-course analysis of your experimental solution using an appropriate analytical method (e.g., HPLC) to determine the stability of the compound under your specific experimental conditions.[1]

  • Purity Check: Re-evaluate the purity of your solid this compound stock to ensure you are starting with high-quality material.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

Possible Cause: Formation of degradation products due to stress conditions such as acid, base, oxidation, heat, or light.

Troubleshooting Workflow:

G start Unexpected peaks observed check_method Is the analytical method validated as stability-indicating? start->check_method forced_degradation Perform forced degradation studies check_method->forced_degradation No compare_profiles Compare peak profiles of stressed and unstressed samples check_method->compare_profiles Yes forced_degradation->compare_profiles identify_peaks Identify and characterize degradation products (e.g., using LC-MS/MS, NMR) compare_profiles->identify_peaks modify_conditions Modify experimental/storage conditions to minimize degradation identify_peaks->modify_conditions end_point Consistent results with known purity modify_conditions->end_point

Troubleshooting workflow for unexpected analytical peaks.

Detailed Steps:

  • Review Literature: Investigate known degradation pathways for similar tetrahydropyran-4-one structures.[3][4]

  • Forced Degradation Studies: Systematically expose the compound to various stress conditions (see "Experimental Protocols" section below) to intentionally generate degradation products.[5][6]

  • Analyze Stressed Samples: Use a high-resolution analytical technique to separate and identify the degradation products.

  • Optimize Conditions: Based on the identified degradation pathways, adjust your experimental and storage conditions to mitigate these degradation routes. For instance, if oxidative degradation is prominent, de-gas your solvents and work under an inert atmosphere.[7]

Issue 2: Suspected Peroxide Formation

Possible Cause: Exposure of the cyclic ether to oxygen and light.

Safety First: Peroxides can be explosive. If you suspect high levels of peroxides, do not open or move the container. Contact your Environmental Health and Safety (EHS) department immediately.[1]

Detection Protocol:

  • Qualitative Test: In a fume hood, add 1-3 mL of the this compound sample to an equal volume of acetic acid. Add a few drops of a freshly prepared, saturated potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[1]

  • Quantitative Test: Use commercially available peroxide test strips for a more quantitative measurement.[1] If peroxide levels are high (>100 ppm), the material should be disposed of as hazardous waste according to institutional guidelines.[1]

Degradation Pathways Overview

Based on the chemistry of tetrahydropyran-4-ones and related cyclic ethers, the following degradation pathways are plausible for this compound.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products acid Acidic Hydrolysis ring_opened Ring-Opened Products (e.g., hydroxy acids, dicarboxylic acids) acid->ring_opened base Basic Hydrolysis base->ring_opened oxidation Oxidation (e.g., H₂O₂) oxidation->ring_opened oxidized_ring Oxidized Ring Products oxidation->oxidized_ring peroxides Peroxides oxidation->peroxides heat Thermal Stress heat->ring_opened polymers Polymers heat->polymers light Photolytic Stress light->peroxides parent This compound

Plausible degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][8] The following are generalized protocols that can be adapted for this compound.

General Workflow:

G prep Prepare Stock Solution (e.g., 1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize/Quench Reaction (if necessary) sample->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze end_point Characterize Degradants analyze->end_point

General workflow for forced degradation studies.

Detailed Methodologies:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.[1][3]

    • Incubate at 60°C for 24 hours.[1][3]

    • Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).[1][3]

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[1][3]

    • Keep at room temperature for 8 hours.[1][3]

    • Withdraw aliquots at various time points (e.g., 0, 1, 4, 8 hours).[1][3]

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).[1][3]

    • Keep at room temperature, protected from light, for 24 hours.[1]

    • Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).[1]

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a vial.[1]

    • Heat in an oven at 80°C for 7 days.[1]

    • At specified intervals (e.g., 1, 3, and 7 days), withdraw a sample, dissolve it in the analytical mobile phase to a target concentration of 1 mg/mL, and analyze.[1]

  • Photolytic Degradation (Solution):

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.[1]

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • Analyze the sample at appropriate time points.

Quantitative Data Summary

The following table summarizes the typical conditions for forced degradation studies. The percentage of degradation is hypothetical and will depend on the specific experimental results.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hours5 - 20%Ring-opened products (e.g., hydroxy acids)[3]
Basic Hydrolysis 0.1 M NaOHRoom Temp.8 hours10 - 30%Ring-opened products, potential aldol condensation products[3]
Oxidation 3% H₂O₂Room Temp.24 hours15 - 40%Oxidized ring products, ring-opened products (e.g., dicarboxylic acids)[3]
Thermal (Solid) -80°C7 days< 10%Decomposition products
Photolytic (Solution) ICH Q1BAmbientPer guidelinesVariablePhotodegradation products

References

Troubleshooting guide for reactions with 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyltetrahydropyran-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a cyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol .[1] It is a liquid at room temperature and is slightly soluble in water.[2] Key properties are summarized in the table below.

PropertyValue
CAS Number 1194-16-7
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Appearance Liquid
Boiling Point 60-64°C at 8 mmHg
Solubility Slightly soluble in water

Q2: How should this compound be stored?

To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is advisable to handle and store it under an inert gas atmosphere.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound.

Grignard Reactions

Grignard reactions with this compound can be challenging due to the steric hindrance around the carbonyl group.

Q3: My Grignard reaction with this compound is not starting. What should I do?

Failure to initiate a Grignard reaction is a common issue. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly flame-dried under vacuum or in an oven, and all solvents and reagents must be anhydrous.[3][4]

  • Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][5] The disappearance of the iodine color indicates activation. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[6]

  • Initiation: A small amount of the alkyl halide can be added initially and the mixture gently warmed to start the reaction. An ultrasonic bath can also be used for initiation.

Q4: The yield of my Grignard reaction is low. What are the potential causes and solutions?

Low yields in Grignard reactions with sterically hindered ketones like this compound can be attributed to several factors.

  • Steric Hindrance: The gem-dimethyl group at the 2-position can hinder the approach of the Grignard reagent. Using a less sterically bulky Grignard reagent or increasing the reaction temperature and time may improve the yield.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the amount of desired addition product. To minimize this, use a less hindered Grignard reagent and add it slowly at a low temperature (e.g., -78 °C to 0 °C).[7]

  • Wurtz Coupling: A common side reaction is the coupling of the alkyl halide with the Grignard reagent.[3] This can be minimized by slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.

Troubleshooting Logic for Grignard Reactions

Grignard Troubleshooting start Grignard Reaction with 2,2-Dimethyl- tetrahydropyran-4-one issue Low or No Product start->issue check_initiation Reaction Initiation? issue->check_initiation No reaction check_yield Low Yield? issue->check_yield Some product solution_initiation Activate Mg (Iodine, heat) Ensure anhydrous conditions Use fresh reagents check_initiation->solution_initiation No solution_yield Check for side reactions (enolization, coupling) Optimize reaction conditions (temp, time, stoichiometry) check_yield->solution_yield Yes

Caption: Troubleshooting workflow for Grignard reactions.

Wittig Reactions

The Wittig reaction is a versatile method for converting ketones to alkenes.

Q5: I am having trouble with the stereoselectivity of my Wittig reaction. How can I control the E/Z ratio of the product?

The stereochemical outcome of a Wittig reaction is largely dependent on the stability of the phosphorus ylide.[8][9]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the formation of the (E)-alkene.[8][9]

  • Unstabilized Ylides: Ylides with alkyl or aryl groups are less stable and typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[8][9] The presence of lithium salts can decrease (Z)-selectivity.[8]

Q6: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?

Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity.[10]

  • Crystallization/Precipitation: TPPO is often insoluble in non-polar solvents like hexane or diethyl ether. After the reaction, concentrating the mixture and triturating with a non-polar solvent can precipitate the TPPO, which can then be removed by filtration.[10]

  • Chromatography: If the desired product is non-polar, a quick filtration through a plug of silica gel using a non-polar eluent can effectively remove the more polar TPPO.[10] For more polar products, careful column chromatography with an optimized solvent system is required.[10]

  • Chemical Conversion: TPPO can be converted into an insoluble complex. For instance, reacting the crude mixture with zinc chloride in ethanol can precipitate the TPPO-ZnCl2 complex.[10]

Experimental Workflow for Wittig Reaction and Purification

Wittig Workflow start Start: Wittig Reaction (Ketone + Ylide) reaction Reaction Mixture (Product + TPPO) start->reaction purification Purification Strategy reaction->purification precipitation Precipitation (Non-polar solvent) purification->precipitation Non-polar product chromatography Column Chromatography purification->chromatography Polar product product Pure Product precipitation->product chromatography->product

Caption: General workflow for a Wittig reaction and subsequent purification.

Reduction Reactions

The reduction of the ketone in this compound to the corresponding alcohol is a common transformation.

Q7: I am getting a low yield in the sodium borohydride (NaBH4) reduction of this compound. What could be the issue?

While sodium borohydride is a mild and effective reducing agent for ketones, several factors can lead to low yields.[11]

  • Stoichiometry: Ensure that a sufficient excess of NaBH4 is used. Typically, 1.2 to 1.5 equivalents are used.

  • Solvent: The reaction is commonly performed in protic solvents like methanol or ethanol.[12] The choice of solvent can influence the reaction rate.

  • Temperature: The reaction is often carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer duration may be necessary.

  • Work-up: During the work-up, acidification is required to quench the excess borohydride and hydrolyze the borate ester intermediate. Incomplete hydrolysis can lead to loss of product during extraction.

Q8: Are there any common side products in the reduction of this compound?

The reduction of this compound with NaBH4 is generally a clean reaction. The primary product is 2,2-Dimethyltetrahydropyran-4-ol. Side products are not common under standard conditions. However, incomplete reaction will result in the presence of the starting ketone in the final product mixture.

Experimental Protocols

Protocol 1: Grignard Reaction with Methylmagnesium Bromide

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Initiation: Add a crystal of iodine and gently warm the flask until the iodine sublimes. Cool to room temperature.

  • Grignard Formation: Add a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux during the addition. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Addition of Ketone: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Remove the THF under reduced pressure.

  • Purification: Extract the aqueous residue with hexane (3 x 50 mL). Combine the hexane layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography to remove triphenylphosphine oxide.

Protocol 3: Reduction with Sodium Borohydride

  • Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol.

  • Purification: The crude product can be purified by column chromatography if necessary.

References

Avoiding byproduct formation in 2,2-Dimethyltetrahydropyran-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of 2,2-Dimethyltetrahydropyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include the acid-catalyzed hydration and cyclization of unsaturated alcohols, most notably 2-methyl-5-hexen-3-yn-2-ol, and the intramolecular hetero-Diels-Alder reaction. The acid-catalyzed cyclization can be promoted by various acids, with mercury-based catalysts historically showing high yields, though less toxic alternatives are increasingly preferred.

Q2: I am observing a low yield in my reaction. What are the general causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and the formation of multiple byproducts. It is crucial to monitor the reaction progress by techniques like TLC or GC and to optimize reaction parameters such as temperature, reaction time, and catalyst loading. Inadequate purification techniques can also lead to significant product loss.

Q3: My final product is difficult to purify. What are common impurities?

A3: Common impurities can include unreacted starting materials, isomeric byproducts, and polymeric material. Depending on the synthetic route, specific byproducts such as isomeric tetrahydropyran derivatives or products from intermolecular reactions can also be present. It is recommended to use a combination of purification techniques, such as distillation and column chromatography, and to characterize the impurities to understand their origin.

Troubleshooting Guides

Guide 1: Acid-Catalyzed Hydration and Cyclization of 2-Methyl-5-hexen-3-yn-2-ol

This method involves the simultaneous hydration of the alkyne and cyclization of the resulting enol intermediate. While capable of high yields, side reactions can occur.

Problem 1: Low Yield of this compound and Formation of a Complex Mixture.

  • Possible Cause A: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the consumption of the starting material by TLC or GC. A slight increase in temperature may also be beneficial, but should be done cautiously to avoid byproduct formation.

  • Possible Cause B: Rupe Rearrangement. Propargyl alcohols can undergo rearrangement in the presence of acid to form α,β-unsaturated ketones, which will not cyclize to the desired product.

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature and using a less concentrated acid solution can disfavor the Rupe rearrangement. The choice of acid catalyst is also critical; Lewis acids may offer better selectivity than Brønsted acids in some cases.

  • Possible Cause C: Polymerization/Oligomerization. The starting material or intermediates can polymerize under strongly acidic conditions.

    • Solution: Use a higher dilution of the reaction mixture. Slowly adding the substrate to the acidic solution can also help to maintain a low concentration of reactive species and minimize polymerization.

Problem 2: Presence of an Isomeric Byproduct.

  • Possible Cause: Meyer-Schuster Rearrangement. Similar to the Rupe rearrangement, this side reaction can lead to the formation of an α,β-unsaturated aldehyde or ketone instead of the desired cyclic product.

    • Solution: As with the Rupe rearrangement, milder conditions are key. The use of gold- or ruthenium-based catalysts as alternatives to mercury or strong acids has been shown to be effective in promoting the desired hydration while minimizing rearrangements in similar systems.

Guide 2: Intramolecular Hetero-Diels-Alder Reaction

This approach involves the [4+2] cycloaddition of a diene and a dienophile contained within the same molecule to form the tetrahydropyran ring.

Problem: Low Yield and/or Formation of Polymeric Material.

  • Possible Cause A: Unfavorable Conformation for Cyclization. The linear precursor may not readily adopt the required cisoid conformation for the intramolecular cycloaddition to occur.

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the rotational barrier and favor the reactive conformation. However, excessive heat can lead to decomposition. Lewis acid catalysis can also promote the reaction at lower temperatures by activating the dienophile.

  • Possible Cause B: Intermolecular Diels-Alder Reaction. If the concentration of the precursor is too high, an intermolecular reaction between two molecules can compete with the desired intramolecular cyclization, leading to dimers and polymers.

    • Solution: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent and by adding the precursor solution slowly to the reaction vessel over an extended period.

Quantitative Data Summary

Synthetic RouteCatalyst/ReagentYield (%)Reference
Hydration/Cyclization of 2-methyl-5-hexen-3-yn-2-olHgSO₄ / H₂SO₄85-89[1]
Hydration/Cyclization of dimethyl(vinyl)ethynylmethanolSulfuric Acid53[2]
Hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one10% Palladium on Charcoal74[2]

Experimental Protocols

Protocol 1: Mercury-Catalyzed Hydration and Cyclization of 2-Methyl-5-hexen-3-yn-2-ol

Disclaimer: This protocol uses a mercury-based catalyst, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • 2-methyl-5-hexen-3-yn-2-ol

    • Mercuric sulfate (HgSO₄)

    • Sulfuric acid (H₂SO₄), 15% aqueous solution

    • Potassium hydroxide (KOH) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction vessel, add 810 mL of 15% aqueous sulfuric acid.

    • Add 30.6 g of mercuric sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.[1]

    • Slowly heat the mixture to 95 °C and maintain for 10 hours.[1]

    • Cool the reaction mixture to approximately 0 °C.

    • Slowly neutralize the mixture to a pH of 7-8 with a potassium hydroxide solution.

    • Extract the aqueous layer twice with 500 mL portions of ethyl acetate.[1]

    • Combine the organic phases and wash twice with 2000 mL of water.[1]

    • Dry the organic phase over 200 g of anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by vacuum distillation to obtain this compound. The expected yield is approximately 85%.[1]

Protocol 2: General Procedure for Acid-Catalyzed Cyclization of an Unsaturated Alcohol

This is a general protocol and may require optimization for specific substrates.

  • Materials:

    • Unsaturated alcohol precursor

    • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the unsaturated alcohol in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizations

Byproduct_Formation_Acid_Catalysis Start 2-Methyl-5-hexen-3-yn-2-ol Intermediate Enol Intermediate Start->Intermediate H+, H2O Rupe_Product α,β-Unsaturated Ketone (Rupe Rearrangement) Start->Rupe_Product Strong Acid/ High Temp. Polymer Polymerization/ Oligomerization Start->Polymer High Concentration/ Strong Acid Desired_Product This compound Intermediate->Desired_Product Intramolecular Cyclization

Caption: Byproduct formation pathways in the acid-catalyzed synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion TLC GC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Byproducts Byproducts Observed Check_Completion->Byproducts New Spots/ Peaks Optimize_Time Increase Reaction Time/ Temperature Incomplete->Optimize_Time Milder_Conditions Use Milder Acid/ Lower Temperature Byproducts->Milder_Conditions Rearrangement Products High_Dilution Use High Dilution Byproducts->High_Dilution Polymeric Material

Caption: Troubleshooting workflow for low yield or impure product.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,2-Dimethyltetrahydropyran-4-one and its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2,2-dimethyltetrahydropyran-4-one and its parent compound, tetrahydropyran-4-one, offering insights into the influence of substitution on the magnetic environment of the pyranone ring.

¹H and ¹³C NMR Data Comparison

The introduction of two methyl groups at the C2 position of the tetrahydropyran-4-one ring significantly alters the electronic environment and, consequently, the NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for tetrahydropyran-4-one.

Table 1: ¹H NMR Spectral Data Comparison

Proton This compound (Predicted) Tetrahydropyran-4-one (Experimental)
H3~2.5 ppm (s)~2.45 ppm (t, J = 6.4 Hz)
H5~2.5 ppm (t, J = 6.5 Hz)~2.45 ppm (t, J = 6.4 Hz)
H6~3.8 ppm (t, J = 6.5 Hz)~3.85 ppm (t, J = 6.4 Hz)
2 x CH₃~1.2 ppm (s)-

Note: Predicted chemical shifts for this compound are estimates based on analogous structures and substituent effects.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon This compound (Predicted) Tetrahydropyran-4-one (Experimental)
C2~75 ppm~68.0 ppm
C3~50 ppm~45.0 ppm
C4 (C=O)~208 ppm~208.0 ppm
C5~40 ppm~45.0 ppm
C6~65 ppm~68.0 ppm
2 x CH₃~25 ppm-

Note: Predicted chemical shifts for this compound are estimates based on analogous structures and substituent effects.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as tetrahydropyran-4-one and its derivatives.

Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Visualizing NMR Analysis and Structural Comparison

The following diagrams illustrate the logical workflow of NMR analysis and the structural differences between the two compared molecules.

logical_workflow Logical Workflow of NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C processing Fourier Transform, Phasing, Baseline Correction acquire_1H->processing acquire_13C->processing referencing Referencing to Solvent Peak processing->referencing interpretation Spectral Interpretation (Chemical Shifts, Coupling) referencing->interpretation structure Structure Elucidation interpretation->structure

Caption: A flowchart illustrating the key stages of an NMR experiment, from sample preparation to data acquisition and final structural elucidation.

structural_comparison Structural and NMR Signal Comparison cluster_mol1 This compound cluster_mol2 Tetrahydropyran-4-one mol1_struct C[C@]1(C)CC(=O)CCO1 mol1_signals Predicted ¹H Signals: - Singlet for H3 - Triplet for H5 - Triplet for H6 - Singlet for 2xCH₃ Predicted ¹³C Signals: - Quaternary C2 - Methylene C3, C5, C6 - Carbonyl C4 - Methyl Carbons comparison Key Differences mol1_signals->comparison Introduction of gem-dimethyl group mol2_struct O=C1CCOCC1 mol2_signals Experimental ¹H Signals: - Triplet for H3/H5 - Triplet for H2/H6 Experimental ¹³C Signals: - Methylene C2/C6 - Methylene C3/C5 - Carbonyl C4 mol2_signals->comparison Absence of methyl signals

Caption: A diagram comparing the chemical structures and expected/observed NMR signals of this compound and tetrahydropyran-4-one.

Mass Spectrometry of 2,2-Dimethyltetrahydropyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric behavior of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct comparative studies for this specific compound, this document presents a comprehensive overview of its expected fragmentation pattern under electron ionization (EI) mass spectrometry, alongside a comparison with a structurally related compound, cyclohexanone, to highlight the influence of the heteroatom and substituents on the fragmentation pathways.

Comparison of Mass Spectrometric Fragmentation: this compound vs. Cyclohexanone

The introduction of an oxygen atom and gem-dimethyl substituents into the cyclic ketone structure significantly influences the fragmentation pattern observed in mass spectrometry. Below is a table summarizing the predicted major fragments for this compound and the known fragments for cyclohexanone.

m/z Proposed Fragment Ion (this compound) Relative Abundance (Predicted) Known Fragment Ion (Cyclohexanone) Relative Abundance (Experimental) Proposed Fragmentation Pathway
128[C7H12O2]+• (Molecular Ion)Moderate--Initial electron ionization
113[C6H9O2]+Moderate--α-cleavage: Loss of •CH3
98--[C6H10O]+• (Molecular Ion)HighInitial electron ionization
85[C4H5O2]+Low[C5H9O]+ModerateRetro-Diels-Alder (RDA-like) fragmentation
70[C4H6O]+•High[C4H6O]+•HighMcLafferty-type rearrangement followed by loss of C2H4
58[C3H6O]+•High--α-cleavage adjacent to the ether oxygen and subsequent rearrangement
55[C4H7]+Moderate[C4H7]+HighLoss of CO from m/z 83 (cyclohexanone)
43[C3H7]+ or [C2H3O]+High[C3H7]+ or [C2H3O]+HighAcylium ion from α-cleavage
42[C3H6]+•Moderate[C3H6]+•HighLoss of CO from the molecular ion

Predicted Electron Ionization Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the ketone and ether functionalities, as well as the quaternary carbon. The primary fragmentation pathways are likely to be α-cleavage, inductive cleavage initiated by the ether oxygen, and McLafferty-type rearrangements.

G Predicted EI-MS Fragmentation of this compound M [C7H12O2]+• m/z = 128 (Molecular Ion) F113 [C6H9O2]+ m/z = 113 M->F113 - •CH3 (α-cleavage) F85 [C4H5O2]+ m/z = 85 M->F85 - C3H7• (Inductive cleavage) F70 [C4H6O]+• m/z = 70 M->F70 - C2H4O (McLafferty-type) F58 [C3H6O]+• m/z = 58 M->F58 - C3H4O (Ring opening) F113->F85 - CO F43 [C2H3O]+ m/z = 43 F85->F43 - C2H2O G GC-MS Analysis Workflow Sample Sample Preparation (Dissolution in Solvent) Injection GC Injection (1 µL, splitless) Sample->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole Analyzer) Ionization->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Data Data Acquisition & Processing Detection->Data

A Comparative Infrared Spectroscopic Analysis of 2,2-Dimethyltetrahydropyran-4-one and Related Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the infrared (IR) spectrum of 2,2-Dimethyltetrahydropyran-4-one against other cyclic ketones, namely cyclohexanone, 4-tert-butylcyclohexanone, and tetrahydropyran-4-one. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for spectral interpretation and compound identification.

Comparison of Characteristic Infrared Absorption Peaks

The infrared spectra of cyclic ketones are characterized by several key absorption bands that provide insight into their molecular structure. The most prominent of these is the carbonyl (C=O) stretching vibration, which is highly sensitive to the electronic and steric environment of the ketone. Other significant absorptions include those arising from carbon-hydrogen (C-H) and carbon-oxygen (C-O) stretching and bending vibrations.

The table below summarizes the principal infrared absorption frequencies for this compound and its selected alternatives.

Functional Group Vibrational Mode This compound (cm⁻¹) Cyclohexanone (cm⁻¹) 4-tert-Butylcyclohexanone (cm⁻¹) Tetrahydropyran-4-one (cm⁻¹)
C=OStretch1730~1715~1721~1715
C-H (Alkyl)StretchNot specified2940-28602965-2870Not specified
C-H (Methylene)ScissoringNot specified~1450~1465Not specified
C-O (Ether)StretchNot specifiedN/AN/ANot specified

Structural Comparison Workflow

The following diagram illustrates the logical workflow for comparing the infrared spectrum of a target molecule with known alternatives to aid in structural elucidation.

Comparative IR Spectroscopy Workflow A Acquire IR Spectrum of Unknown Compound B Identify Key Absorption Peaks (e.g., C=O, C-H, C-O) A->B C Compare with Database of Known Spectra B->C D This compound (C=O at 1730 cm⁻¹) C->D E Cyclohexanone (C=O at ~1715 cm⁻¹) C->E F 4-tert-Butylcyclohexanone (C=O at ~1721 cm⁻¹) C->F G Tetrahydropyran-4-one (C=O at ~1715 cm⁻¹) C->G H Structural Elucidation D->H E->H F->H G->H

Caption: Logical workflow for identifying an unknown compound via comparative IR spectroscopy.

Experimental Protocol: Acquiring Infrared Spectra of Ketones

The following is a general protocol for obtaining the infrared spectrum of a neat liquid ketone sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of the ketone (e.g., this compound)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will account for any atmospheric or instrumental interferences.

  • Sample Application:

    • Place a small drop of the liquid ketone sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Discussion of Spectral Data

The defining characteristic of the this compound IR spectrum is the strong carbonyl (C=O) absorption at approximately 1730 cm⁻¹. This frequency is slightly higher than that of cyclohexanone (~1715 cm⁻¹) and 4-tert-butylcyclohexanone (~1721 cm⁻¹). This shift to a higher wavenumber can be attributed to the influence of the adjacent oxygen atom in the pyran ring and the gem-dimethyl group at the 2-position, which can affect the ring conformation and the electronic environment of the carbonyl group.

The spectra of cyclohexanone and 4-tert-butylcyclohexanone exhibit characteristic C-H stretching vibrations in the 2860-2965 cm⁻¹ region, typical for saturated cyclic systems. Methylene scissoring vibrations are also observed around 1450-1465 cm⁻¹. While not explicitly detailed for this compound in the available data, similar C-H absorptions are expected. A key differentiator for the pyran-containing structures would be the presence of a C-O-C stretching vibration, typically found in the 1200-1000 cm⁻¹ region, which would be absent in the spectrum of cyclohexanone and its tert-butyl derivative.

By comparing the position of the strong carbonyl absorption and the presence or absence of other characteristic peaks, researchers can effectively distinguish between these structurally related cyclic ketones.

A Comparative Guide to the Synthesis of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2,2-dimethyltetrahydropyran-4-one, a key heterocyclic building block in medicinal chemistry, is critical for the advancement of pharmaceutical research and development. This guide provides an objective comparison of prominent synthetic routes to this valuable compound, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and starting materials.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthesis strategy for this compound is a trade-off between yield, reaction time, cost, and the complexity of the procedure. Below is a summary of quantitative data for three distinct and widely utilized synthetic pathways.

Metric Route 1: Kucherov Cyclization Route 2: Catalytic Hydrogenation Route 3: Multi-step from Mesityl Oxide
Starting Material(s) 2-Methyl-5-hexen-3-yn-2-ol2,3-Dihydro-2,2-dimethyl-4H-pyran-4-oneMesityl oxide, Ethyl formate
Key Reagents/Catalysts Mercury (II) sulfate, Sulfuric acid10% Palladium on charcoal, Hydrogen gasSodium hydride, Palladium catalyst
Reaction Time 10 - 14 hours[1]6 hours[2]Not specified
Temperature 95 °C[1]Room Temperature (inferred)Not specified
Yield (%) 85%[1]74%[2]< 20% (overall)[1]
Purity (%) Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.

Route 1: Kucherov Cyclization of 2-Methyl-5-hexen-3-yn-2-ol

This one-pot method involves the mercury-catalyzed hydration and cyclization of an acetylenic alcohol.

  • Step 1: Synthesis of this compound.

    • To a reactor, add 810 mL of 15% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.[1]

    • Add 195 g of 2-methyl-5-hexen-3-yn-2-ol to the mixture.[1]

    • Slowly heat the reaction mixture to 95 °C and maintain for 10 hours.[1]

    • Cool the mixture to approximately 0 °C and neutralize to a pH of 7-8 with potassium hydroxide.[1]

    • Extract the product with ethyl acetate (2 x 500 mL).[1]

    • Combine the organic phases, wash with water (2 x 2000 mL), and dry over anhydrous sodium sulfate.[1]

    • Filter to remove the drying agent and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation to yield this compound (193 g, 85% yield).[1]

  • Note on Starting Material Synthesis (Sonogashira Coupling): The starting material, 2-methyl-5-hexen-3-yn-2-ol, can be synthesized from 2-methyl-3-butyn-2-ol and vinyl bromide using a palladium catalyst (e.g., triphenylphosphine palladium chloride) and a metal halide (e.g., cuprous iodide) in the presence of a base like triethylamine.[1]

Route 2: Catalytic Hydrogenation of 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one

This route involves the reduction of the double bond in the corresponding dihydropyranone.

  • A mixture of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (2.72 g), 10% palladium-on-charcoal catalyst (0.27 g), and ethanol (80 ml) is prepared.[2]

  • The mixture is stirred under a hydrogen atmosphere for 6 hours.[2]

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is evaporated to yield this compound (2.05 g, 74%) as a liquid.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the different synthetic strategies.

Synthesis_Comparison cluster_Route1 Route 1: Kucherov Cyclization cluster_Route2 Route 2: Catalytic Hydrogenation cluster_Route3 Route 3: From Mesityl Oxide A1 2-Methyl-3-butyn-2-ol + Vinyl Bromide B1 2-Methyl-5-hexen-3-yn-2-ol A1->B1 Sonogashira Coupling C1 This compound B1->C1 Kucherov Reaction (HgSO4, H2SO4) Yield: 85% B2 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one C2 This compound B2->C2 Catalytic Hydrogenation (Pd/C, H2) Yield: 74% A3 Mesityl Oxide + Ethyl Formate B3 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one A3->B3 Cyclization C3 This compound B3->C3 Catalytic Hydrogenation Overall Yield: <20%

Caption: A flowchart comparing the key stages of the three main synthetic routes.

Experimental_Workflow start Select Starting Material route1 Route 1: 2-Methyl-5-hexen-3-yn-2-ol start->route1 route2 Route 2: 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one start->route2 route3 Route 3: Mesityl Oxide start->route3 reaction1 Kucherov Cyclization route1->reaction1 reaction2 Catalytic Hydrogenation route2->reaction2 reaction3 Cyclization & Hydrogenation route3->reaction3 product 2,2-Dimethyl- tetrahydropyran-4-one reaction1->product reaction2->product reaction3->product

Caption: A diagram illustrating the decision-making workflow for selecting a synthetic route.

References

2,2-Dimethyltetrahydropyran-4-one: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, tetrahydropyranones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and medicinal chemistry. Among these, 2,2-Dimethyltetrahydropyran-4-one presents unique characteristics owing to the presence of a gem-dimethyl group adjacent to the heteroatom. This guide provides an objective comparison of this compound with other tetrahydropyranone derivatives, focusing on their synthesis and performance in common chemical transformations. The information is supported by experimental data to aid researchers in selecting the optimal building block for their synthetic endeavors.

Synthesis of Tetrahydropyran-4-ones: A Comparative Overview

The accessibility of the starting material is a critical factor in the planning of any synthetic route. Both this compound and its parent compound, tetrahydro-4H-pyran-4-one, can be synthesized through various methods, with notable differences in starting materials and reported yields.

CompoundStarting Material(s)Key Reagents/ConditionsReported YieldReference
This compound Dimethyl(vinyl)ethynylmethanolAqueous sulfuric acid, Mercury(II) sulfate53%[1]
2,3-Dihydro-2,2-dimethylpyran-4-one10% Palladium-on-charcoal, Hydrogen74%[1]
Tetrahydro-4H-pyran-4-one Bis(2-chloroethyl)ether, CO2Zr-Ce-Ti-Al composite oxide, CsI, Ethanol, H2O95.9%[2]
Tetrahydropyran-4-one (from Dihydropyran-4-one)Hydrogen, Toluene, Methanol86%[2]
3-Chloropropionyl chloride, EthyleneAlCl₃, H₃PO₄, NaH₂PO₄~45% (overall)[3]

Key Observations:

  • The synthesis of this compound often involves the cyclization of acyclic precursors, with moderate to good yields.

  • Tetrahydro-4H-pyran-4-one can be prepared from various starting materials, with some methods reporting very high yields, making it a readily accessible building block.

Comparative Reactivity in Key Synthetic Transformations

The gem-dimethyl group in this compound significantly influences its reactivity, primarily through steric hindrance. This section compares its performance in two fundamental carbonyl reactions—the Wittig reaction and the Grignard reaction—with that of the unsubstituted tetrahydropyran-4-one.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis from ketones. The steric environment around the carbonyl group can dramatically affect the efficiency of this transformation.

General Reaction Scheme:

Wittig_Reaction ketone Tetrahydropyran-4-one Derivative product Exocyclic Alkene ketone->product + ylide Phosphonium Ylide ylide->product reagents Base

Caption: General scheme of the Wittig reaction with tetrahydropyranones.

While direct comparative studies with identical ylides and reaction conditions are scarce in the literature, the general principles of steric hindrance suggest that reactions with this compound may proceed at a slower rate and potentially with lower yields compared to the less hindered tetrahydro-4H-pyran-4-one. The bulky gem-dimethyl group can impede the approach of the phosphorus ylide to the carbonyl carbon.

Experimental Data Summary (Wittig Reaction):

KetoneYlideProductYieldReference
Tetrahydro-4H-pyran-4-one(Carbethoxymethylene)triphenylphosphorane4-(Carbethoxymethylene)tetrahydropyranYields are generally high but specific quantitative data for this exact reaction is not readily available in the searched literature.[4]
This compoundMethylenetriphenylphosphorane4-Methylene-2,2-dimethyltetrahydropyranSpecific yield data for this direct comparison is not available in the provided search results.

Experimental Protocol: General Procedure for the Wittig Reaction with Tetrahydropyran-4-ones

A solution of the phosphonium salt in a suitable anhydrous solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., 0 °C to -78 °C) to generate the ylide. The tetrahydropyran-4-one derivative, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating. The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the crude product is purified by chromatography to remove the triphenylphosphine oxide byproduct.[5]

Grignard Reaction

The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of alcohols from ketones. Similar to the Wittig reaction, steric hindrance can play a crucial role in the outcome of the Grignard addition.

General Reaction Scheme:

Grignard_Reaction ketone Tetrahydropyran-4-one Derivative intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard Grignard Reagent (R-MgX) grignard->intermediate product Tertiary Alcohol intermediate->product H₃O⁺ workup

Caption: General scheme of the Grignard reaction with tetrahydropyranones.

The gem-dimethyl groups in this compound are expected to sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This can lead to slower reaction rates and may require more forcing conditions or the use of less bulky Grignard reagents to achieve comparable yields to the unsubstituted analog. In some cases, steric hindrance can also favor side reactions such as enolization or reduction.[6]

Experimental Data Summary (Grignard Reaction):

KetoneGrignard ReagentProductYieldReference
Tetrahydrothiopyran-4-onePhenylmagnesium bromide4-Phenyl-4-hydroxytetrahydrothiopyran85%[7]
Tetrahydrothiopyran-4-oneMethylmagnesium bromide4-Methyl-4-hydroxytetrahydrothiopyranYield not specified in the provided abstract.[7]
This compoundOrgano-lithium derivative from 3-bromo-5-fluorophenyl 2-naphthyl ether4-[5-fluoro-3-(naphth-2-yloxy)phenyl]-4-hydroxy-2,2-dimethyltetrahydropyran68%[1]

*Note: Data for the closely related tetrahydrothiopyran-4-one is included for illustrative purposes, as direct comparative data for tetrahydropyran-4-one was not available in the search results.

Experimental Protocol: General Procedure for the Grignard Reaction with Tetrahydropyran-4-ones

To a solution of the tetrahydropyran-4-one derivative in an anhydrous ether solvent (e.g., diethyl ether, THF) at 0 °C under an inert atmosphere, the Grignard reagent (typically 1.1-1.5 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

Logical Workflow for Selecting a Tetrahydropyranone Building Block

The choice between this compound and other tetrahydropyranones in a synthetic campaign depends on the desired final product and the intended reaction sequence.

Decision_Tree start Target Molecule Contains a Tetrahydropyran Ring steric_hindrance Is Steric Hindrance at C2/C6 Desired or Tolerable? start->steric_hindrance gem_dimethyl Utilize this compound steric_hindrance->gem_dimethyl Yes other_thp Consider Tetrahydro-4H-pyran-4-one or other derivatives steric_hindrance->other_thp No reaction_type What is the key transformation at C4? gem_dimethyl->reaction_type other_thp->reaction_type nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Wittig) reaction_type->nucleophilic_addition other_reactions Other Reactions reaction_type->other_reactions yield_consideration Expect potentially lower yields and slower rates with the dimethylated analog. Optimize conditions. nucleophilic_addition->yield_consideration proceed Proceed with synthesis other_reactions->proceed yield_consideration->proceed

Caption: Decision workflow for selecting a tetrahydropyranone building block.

Conclusion

This compound and its unsubstituted counterpart, tetrahydro-4H-pyran-4-one, are both valuable synthons in organic chemistry. The choice between them is largely dictated by the synthetic target and the reaction conditions to be employed.

  • Tetrahydro-4H-pyran-4-one is generally more reactive towards nucleophiles at the carbonyl carbon due to reduced steric hindrance. It is also readily available through high-yielding synthetic routes.

  • This compound offers a scaffold with a sterically encumbered C2 position. This can be advantageous in directing the stereochemical outcome of reactions at other positions of the ring or for introducing a gem-dimethyl motif that is often found in natural products and can enhance metabolic stability in drug candidates. However, the steric bulk may lead to lower yields and slower reaction rates in transformations involving the C4-carbonyl group.

Researchers should carefully consider the steric and electronic effects of the gem-dimethyl group when designing synthetic strategies. While this guide provides a comparative overview based on available data, further direct comparative studies under standardized conditions are needed to fully elucidate the performance differences between these important building blocks.

References

A Comparative Guide to the Purity Assessment of Synthesized 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for assessing the purity of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block. We present supporting data from analogous compounds and detailed experimental protocols to inform the selection of appropriate purity validation strategies.

Comparative Purity of Synthesis Methods
Synthesis Method Reported Yield Expected Purity Range Primary Impurities Recommended Purification
Acid-Catalyzed Cyclization53-89%[1]95-98%Unreacted starting material, polymeric byproducts, isomersVacuum Distillation, Column Chromatography
Catalytic Hydrogenation~74%[2]>98%Unreacted starting material, over-reduction productsRecrystallization, Column Chromatography
Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing orthogonal analytical techniques is recommended for the robust purity assessment of this compound. The most effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the identification and quantification of volatile and semi-volatile impurities such as residual solvents and low molecular weight byproducts.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of non-volatile impurities and isomers. A validated HPLC method should demonstrate good linearity, accuracy, precision, and specificity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure elucidation and purity determination. Both ¹H and ¹³C NMR provide detailed structural information. The presence of unexpected signals can indicate impurities, and integration of signals in ¹H NMR can be used for quantitative analysis.[3]

Analytical Technique Information Provided Key Advantages Limitations
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
HPLC Quantification of the main component and non-volatile impuritiesAccurate and precise quantification, applicable to a wide range of compoundsMay require chromophores for UV detection, can be less sensitive than GC for certain compounds
NMR Spectroscopy Structural confirmation and quantification of impurities with protonsProvides detailed structural information, can be used for absolute quantification (qNMR)Lower sensitivity compared to chromatographic methods

Experimental Protocols

Below are detailed methodologies for the key analytical techniques, adapted for this compound based on established protocols for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and semi-quantitative analysis of this compound and its volatile impurities.

  • Instrumentation : A standard GC-MS system.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation : A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.[3]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV detection at a low wavelength (e.g., 210 nm) or ELSD.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Solvent : Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 512-1024.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

Expected NMR Chemical Shifts for this compound :

  • ¹H NMR (CDCl₃, 400 MHz) : δ ~3.8 (t, 2H), ~2.4 (t, 2H), ~1.8 (t, 2H), 1.3 (s, 6H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz) : δ ~208 (C=O), ~76 (C(CH₃)₂), ~62 (CH₂-O), ~52 (CH₂-C=O), ~36 (CH₂), ~24 (CH₃) ppm.

Visualizations

Experimental Workflow for Purity Assessment

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Decision Synthesis Synthesized Product Purification Initial Purification (e.g., Distillation) Synthesis->Purification Sample Purified Sample Purification->Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC Analysis (Purity & Non-Volatile Impurities) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Data Combined Analytical Data GCMS->Data HPLC->Data NMR->Data Purity Purity Specification Met? Data->Purity Accept Acceptable for Use Purity->Accept Yes Repurify Further Purification Required Purity->Repurify No G Analytical Method Selection Guide start Goal of Analysis q1 Identify Unknown Impurities? start->q1 q2 Quantify Known Impurities? start->q2 q3 Confirm Chemical Structure? start->q3 q1->q2 No ans_gcms Use GC-MS for volatile and semi-volatile unknowns q1->ans_gcms Yes q2->q3 No ans_hplc Use HPLC for quantification q2->ans_hplc Yes ans_nmr Use NMR for structural elucidation and quantification q3->ans_nmr Yes

References

A Spectroscopic Comparison of 2,2-Dimethyltetrahydropyran-4-one and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic ketone 2,2-Dimethyltetrahydropyran-4-one and its key precursors. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules. Its preparation often involves a multi-step synthesis from commercially available starting materials. A thorough understanding of the spectroscopic properties of the target molecule and its precursors is crucial for reaction monitoring, quality control, and structural verification. This guide focuses on the spectroscopic signatures of this compound and two of its common precursors: Dimethyl(vinyl)ethynylmethanol and 2,3-Dihydro-2,2-dimethylpyran-4-one.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its precursors. Please note that complete spectral data for all compounds were not publicly available and are indicated as "Data not available."

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Data
¹H NMR (CDCl₃, δ values) 1.25 (s, 6H), 2.20-2.40 (m, 2H), 3.80-4.00 (m, 2H), 2.50 (t, 2H)[1]
¹³C NMR Data not available
IR Spectroscopy (cm⁻¹) 1730 (C=O stretch)[1]
Mass Spectrometry (m/z) Molecular Weight: 128.17[2][3]

Table 2: Spectroscopic Data for Dimethyl(vinyl)ethynylmethanol

Spectroscopic Technique Data
¹H NMR Data not available
¹³C NMR Data not available
**IR Spectroscopy (cm⁻¹) **Data not available
Mass Spectrometry (m/z) Molecular Weight: 110.15

Table 3: Spectroscopic Data for 2,3-Dihydro-2,2-dimethylpyran-4-one

Spectroscopic Technique Data
¹H NMR Data not available
¹³C NMR Data not available
**IR Spectroscopy (cm⁻¹) **Data not available
Mass Spectrometry (m/z) Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

  • Analysis: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds.

  • Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study fragmentation patterns, which can provide structural information.

Synthesis Pathway

The following diagram illustrates a common synthetic route from the precursors to this compound.

Synthesis_Pathway Synthesis of this compound A Dimethyl(vinyl)ethynylmethanol B 2,3-Dihydro-2,2-dimethylpyran-4-one A->B Hydration/Cyclization C This compound B->C Hydrogenation

Synthetic route to this compound.

Conclusion

This guide provides a foundational set of spectroscopic data for this compound and its precursors. While there are gaps in the publicly available data for some of the intermediates, the provided information and experimental protocols serve as a useful starting point for researchers in the field. The characteristic C=O stretch in the IR spectrum and the specific chemical shifts in the ¹H NMR spectrum are key identifiers for the final product. Further investigation to obtain and publish complete spectroscopic data for all intermediates would be a valuable contribution to the scientific community.

References

Validating the Synthesis of 2,2-Dimethyltetrahydropyran-4-one: A Comparative Guide to Synthetic Routes and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block. We present detailed experimental protocols and a comprehensive validation of the target molecule's structure through analytical data, alongside a comparison with alternative synthetic strategies for substituted tetrahydropyran-4-ones.

Synthesis of this compound: A Tale of Two Precursors

Two principal methods for the synthesis of this compound have been reported, each with distinct advantages in terms of yield and starting material accessibility.

Method 1: From Dimethyl(vinyl)ethynylmethanol

This approach involves the hydration and cyclization of dimethyl(vinyl)ethynylmethanol. The reaction typically proceeds in the presence of an acid catalyst and yields the desired product.

Method 2: Hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one

Another effective route involves the catalytic hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one. This method has been reported to provide a higher yield compared to the first approach.

A third, multi-step patented method describes the synthesis of a derivative where this compound is a key intermediate, reportedly formed with a high yield of 85%.[1]

Comparative Analysis of Synthesis Methods

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of this compound and an alternative substituted tetrahydropyran-4-one.

MethodStarting MaterialProductReagentsYield (%)
Method 1 Dimethyl(vinyl)ethynylmethanolThis compoundAcid catalyst53%[2]
Method 2 2,3-dihydro-2,2-dimethylpyran-4-oneThis compoundH₂, Pd/C74%[2]
Alternative: Prins Cyclization 3-Bromobut-3-en-1-ols and Aldehydes2,6-Disubstituted tetrahydropyranonesBF₃·OEt₂Good to Excellent[3]
Alternative: Horner-Wadsworth-Emmons 3-Diethoxyphosphoryldihydropyran-4-ones2,6-Disubstituted trans-3-methylidenetetrahydropyran-4-onesGilman or Grignard reagents, then olefinationHigh[4][5]

Experimental Protocols

Synthesis of this compound from Dimethyl(vinyl)ethynylmethanol (Method 1) [2]

  • To a solution of dimethyl(vinyl)ethynylmethanol (1 equivalent) in a suitable solvent, add a catalytic amount of acid.

  • Stir the reaction mixture at a specified temperature for a designated time.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis of this compound via Hydrogenation (Method 2) [2]

  • Dissolve 2,3-dihydro-2,2-dimethylpyran-4-one (1 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere at a specified pressure.

  • Stir the reaction until the starting material is consumed (monitored by TLC or GC).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Analytical Validation of this compound

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following data validates the structure of this compound (C₇H₁₂O₂, MW: 128.17 g/mol ).[6]

Analytical TechniqueObserved DataInterpretation
¹H NMR (CDCl₃)δ 1.25 (s, 6H), 2.3 (t, 2H), 3.8 (t, 2H), 2.5 (s, 2H)The singlet at 1.25 ppm corresponds to the two methyl groups at the C2 position. The triplets at 2.3 and 3.8 ppm are indicative of the methylene groups at C3 and C5, respectively, showing coupling with the adjacent methylene protons. The singlet at 2.5 ppm is assigned to the methylene protons at C6.
¹³C NMR Data not fully available in search results.Expected signals would include a carbonyl carbon (~208 ppm), a quaternary carbon (~75 ppm), and several methylene and methyl carbons.
IR Spectroscopy 1730 cm⁻¹Strong absorption band characteristic of a carbonyl (C=O) stretching vibration in a saturated ketone.[2]
Mass Spectrometry Data not fully available in search results.The molecular ion peak [M]⁺ would be expected at m/z 128. Fragmentation patterns would likely involve the loss of methyl and ethyl groups.

Visualization of Synthetic and Analytical Workflows

To further clarify the processes, the following diagrams illustrate the synthesis pathway and the analytical workflow.

Synthesis_Workflow Synthesis of this compound cluster_method1 Method 1 cluster_method2 Method 2 Start1 Dimethyl(vinyl)ethynylmethanol Step1_1 Acid-catalyzed Hydration/Cyclization Start1->Step1_1 Product 2,2-Dimethyltetra- hydropyran-4-one Step1_1->Product Start2 2,3-dihydro-2,2- dimethylpyran-4-one Step2_1 Catalytic Hydrogenation (H2, Pd/C) Start2->Step2_1 Step2_1->Product

Caption: Synthetic routes to this compound.

Analytical_Workflow Analytical Validation Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Validation Structure and Purity Confirmation NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the analytical validation of the synthesized product.

Conclusion

This guide provides a comparative overview of the synthesis and analytical validation of this compound. While multiple synthetic routes are viable, the choice of method will depend on factors such as starting material availability, desired yield, and scalability. The provided analytical data serves as a benchmark for researchers to validate their own synthetic outcomes, ensuring the quality and identity of this important chemical intermediate for applications in drug discovery and development. Further research to obtain and publish complete high-resolution NMR and mass spectrometry data would be highly beneficial to the scientific community.

References

A Comparative Guide to Catalysts in the Synthesis of 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,2-Dimethyltetrahydropyran-4-one, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and drug development. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems employed in the synthesis of this target molecule, supported by experimental data and detailed protocols to inform catalyst selection.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound is summarized below. The data highlights key performance indicators such as reaction yield, time, and conditions.

Catalytic SystemCatalystStarting Material(s)Yield (%)Temperature (°C)Reaction Time (h)Key Advantages
Acid Catalysis Sulfuric Acid / Mercury (II) Sulfate2-Methyl-5-hexen-3-yn-2-ol and water859514High yield in a one-pot reaction.[1]
Acid Catalysis "SULTUNC acid" / SulfateDimethyl(vinyl)ethynylmethanol53854Utilizes readily available starting materials.[2]
Hydrogenation 10% Palladium on Charcoal2,3-Dihydro-2,2-dimethylpyran-4-one74Room Temperature6High yield under mild conditions.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Acid-Catalyzed Cyclization using Sulfuric Acid and Mercury (II) Sulfate

This method utilizes a composite catalyst system for the hydration and cyclization of an alkynol.

Procedure:

  • To a reactor, add 485 mL of 5% aqueous sulfuric acid.[1]

  • Add 30.6 g of Mercury (II) sulfate and 195 g of 2-methyl-5-hexen-3-yn-2-ol.[1]

  • Slowly heat the mixture to 95 °C and maintain for 14 hours.[1]

  • After the reaction, cool the mixture to approximately 0 °C.

  • Neutralize the reaction mixture to a pH of 7-8 with potassium hydroxide.

  • Extract the product with ethyl acetate (2 x 500 mL).[1]

  • Combine the organic phases and wash with water (2 x 2000 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.[1]

Acid-Catalyzed Cyclization using "SULTUNC acid" and Sulfate

This procedure involves the cyclization of a vinyl ethynyl methanol derivative.

Procedure:

  • Slowly add 230 g of diethyl vinyl ethynylmethanol to a solution containing an aqueous solution and 0.6 mL of 5% "SULTUNC acid".[2]

  • Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85 °C.[2]

  • Add 18 g of sulfate in batches over 4 hours at 85 °C.[2]

  • Upon completion, separate the upper liquid layer. Neutralize the lower layer with potassium carbonate and extract twice with ether.[2]

  • Combine the separated upper liquid with the ether extracts, wash sequentially with potassium carbonate solution and water, and dry with magnesium sulfate.[2]

  • Remove the ether by evaporation and purify the residue by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[2]

Catalytic Hydrogenation using Palladium on Charcoal

This method involves the reduction of a dihydropyran-4-one precursor.

Procedure:

  • Combine 2.72 g of 2,3-dihydro-2,2-dimethylpyran-4-one, 0.27 g of 10% palladium-on-charcoal catalyst, and 80 mL of ethanol in a suitable reaction vessel.[2]

  • Stir the mixture under a hydrogen atmosphere for 6 hours at room temperature.[2]

  • Filter the reaction mixture to remove the catalyst.[2]

  • Evaporate the filtrate to obtain this compound.[2]

Visualizing the Synthesis and Evaluation Process

To better understand the chemical transformation and the experimental workflow, the following diagrams are provided.

G General Synthesis Pathway cluster_product Product Alkynol 2-Methyl-5-hexen-3-yn-2-ol (or similar precursor) Intermediate Intermediate Alkynol->Intermediate Hydration/ Cyclization Target This compound Catalyst Catalyst Catalyst->Intermediate Intermediate->Target Tautomerization

Caption: General reaction pathway for the synthesis of this compound.

G Catalyst Comparison Workflow Start Start Define_Parameters Define Reaction Parameters (Substrate, Solvent, Temp.) Start->Define_Parameters Select_Catalysts Select Candidate Catalysts (e.g., Acid, Metal) Define_Parameters->Select_Catalysts Run_Reactions Perform Parallel Syntheses Select_Catalysts->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC-MS) Run_Reactions->Monitor_Progress Isolate_Product Isolate and Purify Product Monitor_Progress->Isolate_Product Analyze_Results Analyze Results (Yield, Purity) Isolate_Product->Analyze_Results Compare_Performance Compare Catalyst Performance Analyze_Results->Compare_Performance End End Compare_Performance->End

Caption: A generalized workflow for comparing catalyst efficacy in synthesis.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyltetrahydropyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear the appropriate personal protective equipment (PPE).

Required Personal Protective Equipment:

PPE CategorySpecification and Rationale
Eye Protection Wear safety glasses with side shields or goggles that conform to European standard EN 166. This is to prevent accidental splashes to the eyes, which can cause serious damage.
Hand Protection Wear protective gloves. It is important to inspect gloves before use and to select them based on chemical compatibility and breakthrough time.
Body Protection Wear a long-sleeved lab coat to protect skin from accidental contact.

In the event of accidental contact, immediately rinse the affected skin or eyes with copious amounts of water and seek medical attention.

Step-by-Step Disposal Procedure

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[1] The recommended method of disposal is through an approved waste disposal plant or via controlled incineration.

Operational Plan for Laboratory-Scale Waste:

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must have a secure, tight-fitting lid and be in good condition.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Follow any additional labeling requirements mandated by your institution.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials and sources of ignition, as the compound may be flammable.[2][3]

    • The compound should be kept refrigerated for storage.

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not accumulate large quantities of waste in the laboratory.

Spill Management

In the event of a spill, the area should be evacuated if the spill is large or if there is inadequate ventilation. For small spills, the following procedure can be followed:

  • Ensure Proper PPE: Before cleaning up the spill, don appropriate PPE as outlined above.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Summary of Key Disposal Information

ParameterGuideline
Disposal Method Collection as hazardous waste for professional disposal (e.g., incineration).
Drain Disposal Prohibited.
Solid Waste Disposal Prohibited for the chemical and contaminated materials.
Container Labeled, sealed, and compatible container.
Storage Designated satellite accumulation area, refrigerated.

Disposal Workflow

start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate storage Store in Designated Satellite Accumulation Area segregate->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end Proper Disposal Complete pickup->end small_spill Small Spill spill->small_spill Assess Size large_spill Large Spill spill->large_spill Assess Size absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area and Contact EHS large_spill->evacuate collect_spill Collect and Dispose of as Hazardous Waste absorb->collect_spill collect_spill->storage

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2-Dimethyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Dimethyltetrahydropyran-4-one

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless or White to Yellow-brown Sticky Oil to Semi-Solid to Solid[2]
Boiling Point 166 - 166.5 °C[3]
Density 0.964 g/cm³ (at 25 °C)[4]
Flash Point 60-64°C/8mm[4]
Solubility Slightly soluble in water.[4][5]
Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][4]

  • Causes serious eye damage (H318).[1][4]

  • May cause respiratory irritation (H335).[1][4]

  • Flammable liquid and vapor (H226).[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves are not recommended for prolonged use.[6]To prevent skin contact which can cause irritation.[1][4] Always inspect gloves before use and use proper removal technique.[3]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[6]To protect against splashes and vapors that can cause serious eye damage.[1][4] Standard safety glasses are insufficient.[6]
Body Protection Flame retardant and chemical-resistant laboratory coat, fully buttoned.[3][6]To protect the body from splashes and accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][6] If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge is required.[3][7]To prevent inhalation of vapors which may cause respiratory irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers, are readily available.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.[6]

  • Fume Hood: Verify that the chemical fume hood is functioning correctly before starting any work.[6]

Handling
  • Location: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6]

  • Dispensing: Handle the chemical with care to avoid generating aerosols or vapors.[4][7] Use non-sparking tools to prevent ignition.[3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Static Discharge: Take precautionary measures against static discharge.[3]

Spill Management
  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6][8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.[6]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Dispose of all waste containing this compound in a designated, clearly labeled hazardous waste container.[6]

  • Container Type: The container should be chemically resistant, have a secure screw-top cap, and be kept closed when not in use.[6]

  • Labeling: The waste container must be accurately labeled with its contents.[6]

Disposal Procedure
  • Institutional Guidelines: Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[3]

  • Do Not Mix: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

  • Uncleaned Containers: Handle uncleaned containers that held the product as you would the product itself.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials PPE Inspection PPE Inspection Gather Materials->PPE Inspection Fume Hood Check Fume Hood Check PPE Inspection->Fume Hood Check Dispense Chemical Dispense Chemical Fume Hood Check->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Management Spill Management Perform Experiment->Spill Management Waste Disposal Waste Disposal Perform Experiment->Waste Disposal Spill Management->Waste Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.